Product packaging for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide(Cat. No.:CAS No. 67104-97-6)

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1310456
CAS No.: 67104-97-6
M. Wt: 136.18 g/mol
InChI Key: SYFJRHFWDDLSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C3H8N2O2S and its molecular weight is 136.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2S B1310456 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 67104-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c1-5-3-2-4-8(5,6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFJRHFWDDLSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439141
Record name 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67104-97-6
Record name 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,2,5-thiadiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67104-97-6 Molecular Formula: C₃H₈N₂O₂S

This technical guide provides a comprehensive overview of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its related N-substituted analogs. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and potential biological activities of this class of heterocyclic compounds. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides to provide a thorough understanding of the compound class.

Introduction

This compound is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms, a sulfur atom, and two oxygen atoms. This core structure, a derivative of thiadiazolidine, is of significant interest in medicinal and agricultural chemistry.[1] Compounds belonging to this class are recognized as valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications, attributed to their unique chemical properties.[1] Notably, derivatives of 1,2,5-thiadiazolidine 1,1-dioxide have been investigated for their potential antimicrobial and antiviral properties, suggesting their utility in the development of novel therapeutic agents and agrochemicals.[1]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxideC₆H₁₂N₂O₄S208.23124-125
[N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxideC₁₀H₁₈N₂O₅S278.3294-95

Data sourced from a study on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Table 2: Spectroscopic Data of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Analogs
Compound¹H-NMR (CDCl₃, δ ppm)¹³C-NMR (CDCl₃, δ ppm)IR (KBr, ν cm⁻¹)Mass Spec (m/z)
N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide6.24 (t, 1H), 4.15 (q, 1H), 3.80 (t, 2H), 3.70 (s, 3H), 3.65 (m, 2H), 1.50 (d, 3H)172, 56, 52, 41, 39, 283345 (NH), 1751 (C=O), 1375 & 1160 (SO₂)207 [M-H]⁻
[N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide4.10 (m, 1H), 3.85 (t, 2H), 3.70 (s, 3H), 3.65 (t, 2H), 2.85 (q, 2H), 2.15 (m, 1H), 1.14 (t, 3H), 0.95 (d, 6H)172, 165, 58, 52, 43, 41, 32, 29, 25, 22, 121750, 1715 (C=O), 1380 & 1170 (SO₂)Not Reported

Data sourced from a study on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Synthesis and Experimental Protocols

A general synthetic pathway to N-substituted 1,2,5-thiadiazolidine 1,1-dioxides involves a multi-step process starting from amino acid esters. While a specific protocol for this compound is not available, the following represents a generalized experimental procedure for analogous compounds.

General Synthesis of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

The synthesis typically proceeds through the formation of an N-Boc-sulfamoyl amino acid ester, followed by cyclization to form the thiadiazolidine ring.

To a solution of L-glutamic acid dimethyl ester hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)cyclohexa-2,5-dien-1-ylidene]sulfamoylazanide (1.1 eq). The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography.

The purified N-Boc-sulfamoyl amino acid ester (1.0 eq) is dissolved in a suitable solvent such as THF. To this solution, triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD) (1.5 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-Boc protected cyclosulfamide.

The N-Boc protected cyclosulfamide is dissolved in a solution of trifluoroacetic acid in dichloromethane (1:1) and stirred at room temperature for 1-2 hours. The solvent is evaporated to yield the deprotected N-substituted 1,2,5-thiadiazolidine 1,1-dioxide.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Sulfamoylation cluster_step2 Step 2: Cyclization (Mitsunobu) cluster_step3 Step 3: Deprotection Amino Acid\nEster HCl Amino Acid Ester HCl N-Boc-sulfamoyl\nAmino Acid Ester N-Boc-sulfamoyl Amino Acid Ester Amino Acid\nEster HCl->N-Boc-sulfamoyl\nAmino Acid Ester Et₃N, CH₂Cl₂ N-Boc\nReagent N-Boc Reagent N-Boc\nReagent->N-Boc-sulfamoyl\nAmino Acid Ester N-Boc Protected\nCyclosulfamide N-Boc Protected Cyclosulfamide N-Boc-sulfamoyl\nAmino Acid Ester->N-Boc Protected\nCyclosulfamide PPh₃, DEAD, THF Final Product\n(N-Substituted 1,2,5-thiadiazolidine\n1,1-dioxide) Final Product (N-Substituted 1,2,5-thiadiazolidine 1,1-dioxide) N-Boc Protected\nCyclosulfamide->Final Product\n(N-Substituted 1,2,5-thiadiazolidine\n1,1-dioxide) TFA, CH₂Cl₂

General Synthetic Workflow for N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides.

Biological Activity and Potential Applications

Derivatives of 1,2,5-thiadiazolidine 1,1-dioxide have shown promise as antimicrobial and antiviral agents.[1]

Antimicrobial Activity

Studies on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides have demonstrated their potential antibacterial activity. For instance, certain derivatives have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The antimicrobial screening is typically performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

The potential antiviral activity of this class of compounds is an area of interest for drug development.[1] However, specific studies detailing the antiviral screening and mechanism of action for this compound or its close analogs are not extensively reported. General antiviral assays would typically involve cell-based assays to measure the inhibition of viral replication.

Mechanism of Action

The precise mechanism of action for the antimicrobial or antiviral effects of this compound and its analogs has not been elucidated in the available literature. For related thiazolidine derivatives, proposed mechanisms of antimicrobial action include the inhibition of essential bacterial enzymes. Further research is required to determine the specific molecular targets and signaling pathways affected by this class of compounds.

Potential_Drug_Development_Logic cluster_core Core Compound cluster_properties Properties cluster_applications Potential Applications cluster_development Drug Development Pathway 2-Methyl-1,2,5-thiadiazolidine\n1,1-dioxide 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Unique Chemical\nStructure Unique Chemical Structure 2-Methyl-1,2,5-thiadiazolidine\n1,1-dioxide->Unique Chemical\nStructure Potential Biological\nActivity Potential Biological Activity 2-Methyl-1,2,5-thiadiazolidine\n1,1-dioxide->Potential Biological\nActivity Pharmaceuticals Pharmaceuticals Potential Biological\nActivity->Pharmaceuticals Antimicrobial, Antiviral Agrochemicals Agrochemicals Potential Biological\nActivity->Agrochemicals Antimicrobial Lead Compound\nIdentification Lead Compound Identification Pharmaceuticals->Lead Compound\nIdentification Preclinical\nStudies Preclinical Studies Lead Compound\nIdentification->Preclinical\nStudies Clinical\nTrials Clinical Trials Preclinical\nStudies->Clinical\nTrials

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. This saturated heterocyclic compound, belonging to the class of thiadiazolidine dioxides, is a molecule of interest in medicinal and agricultural chemistry due to its unique structural features and potential as a synthetic building block.[1] This document details its molecular geometry, spectroscopic signature, and a generalized synthetic approach, presenting data in a clear and accessible format for researchers and professionals in drug development.

Molecular Structure and Bonding

This compound is a five-membered heterocyclic compound with the molecular formula C₃H₈N₂O₂S.[1] The core of the molecule is a saturated 1,2,5-thiadiazolidine ring, with a sulfur atom that is doubly bonded to two oxygen atoms, forming a sulfonyl group. A methyl group is attached to one of the nitrogen atoms.

While a crystal structure for this compound is not publicly available, the structural parameters of the closely related 3,4-Diphenyl-1,2,5-thiadiazolidine 1,1-dioxide provide valuable insights into the geometry and bonding of the core ring system. The five-membered ring is not planar, adopting a puckered conformation to minimize steric strain. The bonding around the sulfur atom is approximately tetrahedral, consistent with sp³ hybridization.

The key structural features of the 1,2,5-thiadiazolidine 1,1-dioxide ring are summarized in the table below, based on the crystallographic data of 3,4-Diphenyl-1,2,5-thiadiazolidine 1,1-dioxide.

ParameterTypical Value (for 3,4-Diphenyl-1,2,5-thiadiazolidine 1,1-dioxide)
Bond Lengths (Å)
S-O~1.43
S-N~1.65
N-C~1.47
C-C~1.54
Bond Angles (°)
O-S-O~118
O-S-N~108
N-S-N~98
S-N-C~112
N-C-C~105

Note: These values are for a related compound and should be considered as approximations for this compound.

The bonding in the sulfonyl group (SO₂) is characterized by strong, polar double bonds between sulfur and oxygen. The nitrogen atoms are sp³ hybridized, leading to a trigonal pyramidal geometry around them. The methyl group attached to the nitrogen atom influences the local electronic environment and steric hindrance.

Spectroscopic Properties

The structural features of this compound can be elucidated through various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on analysis of related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption Range (cm⁻¹)
S=O stretch (asymmetric)1375 - 1360
S=O stretch (symmetric)1160 - 1120
N-H stretch (if present)3345 - 3320
C-H stretch (aliphatic)2950 - 2850
C-N stretch1050
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
N-CH₃~2.8 - 3.2Singlet
Ring CH₂ (adjacent to N-CH₃)~3.5 - 3.9Multiplet
Ring CH₂ (adjacent to NH)~3.3 - 3.7Multiplet
N-H~6.0 - 6.5Triplet

¹³C NMR:

Carbon TypeExpected Chemical Shift (δ, ppm)
N-CH₃~30 - 35
Ring CH₂~40 - 55
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (136.17 g/mol ).[1] Common fragmentation patterns would involve the loss of the methyl group, SO₂, and cleavage of the heterocyclic ring.

Experimental Protocols

General Synthesis of 1,2,5-Thiadiazolidine 1,1-dioxides

A common method for the synthesis of the 1,2,5-thiadiazole ring involves the reaction of an aliphatic diamine with a sulfur-containing reagent.[2] The subsequent oxidation of the sulfur atom yields the 1,1-dioxide.[3]

The following diagram outlines a generalized synthetic workflow for the preparation of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

G cluster_0 Synthesis of 1,2,5-Thiadiazolidine Ring cluster_1 Oxidation cluster_2 N-Methylation (if starting from unsubstituted ring) Diamine Aliphatic Diamine Reaction1 Cyclization Reaction Diamine->Reaction1 SulfurReagent Sulfur Dichloride (SCl₂) or Sulfur Monochloride (S₂Cl₂) SulfurReagent->Reaction1 Solvent1 Inert Solvent (e.g., DMF) Solvent1->Reaction1 Thiadiazolidine 1,2,5-Thiadiazolidine Reaction2 Oxidation Reaction Thiadiazolidine->Reaction2 Reaction1->Thiadiazolidine OxidizingAgent Oxidizing Agent (e.g., m-CPBA) OxidizingAgent->Reaction2 Solvent2 Solvent (e.g., CH₂Cl₂) Solvent2->Reaction2 Thiadiazolidine_dioxide 1,2,5-Thiadiazolidine 1,1-dioxide Reaction3 N-Alkylation Thiadiazolidine_dioxide->Reaction3 Reaction2->Thiadiazolidine_dioxide MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Reaction3 Base Base (e.g., K₂CO₃) Base->Reaction3 Solvent3 Solvent (e.g., Acetone) Solvent3->Reaction3 Methylated_product This compound Reaction3->Methylated_product

Caption: Generalized synthetic workflow for this compound.

Detailed Protocol for a Representative Synthesis:

  • Cyclization: To a solution of the appropriate N-methylethylenediamine in an inert solvent such as dimethylformamide (DMF), sulfur dichloride or sulfur monochloride is added dropwise at a controlled temperature (typically 0-10 °C).[2] The reaction mixture is stirred for several hours at room temperature.

  • Work-up: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 2-methyl-1,2,5-thiadiazolidine.

  • Oxidation: The crude product is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium bisulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess oxidizing agent and acidic byproducts. The organic layer is dried, and the solvent is evaporated. The final product, this compound, is purified by column chromatography or recrystallization.

Logical Relationships in Structural Analysis

The determination of the molecular structure of this compound relies on the logical integration of data from multiple analytical techniques. The following diagram illustrates this relationship.

G MS Mass Spectrometry Structure Molecular Structure of This compound MS->Structure Molecular Weight & Fragmentation IR IR Spectroscopy IR->Structure Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) NMR->Structure Connectivity & Chemical Environment XRay X-ray Crystallography (on related compounds) XRay->Structure Bond Lengths & Angles (Core Ring System)

Caption: Logical workflow for the structural elucidation of the target molecule.

Conclusion

This compound presents a stable, saturated heterocyclic scaffold with a key sulfonyl functional group. Its molecular structure is characterized by a puckered five-membered ring and a tetrahedral sulfur center. The spectroscopic data provide a clear signature for the identification and characterization of this compound and its derivatives. The synthetic accessibility of this class of molecules makes them attractive for further exploration in the development of novel therapeutic agents and agrochemicals. This guide provides foundational data and methodologies to support such research endeavors.

References

Spectroscopic Analysis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic organic compound featuring a five-membered ring with two nitrogen atoms, a sulfur atom, and a methyl group substituent.[1] This scaffold is of interest in medicinal and agricultural chemistry due to the potential antimicrobial and antiviral properties associated with related structures.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts and spectral bands for this compound, extrapolated from published data for its derivatives.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ ppm)Multiplicity
N-CH₃2.8 - 3.2Singlet
Ring CH₂-N3.5 - 4.0Triplet
Ring CH₂-S3.0 - 3.5Triplet
N-H5.0 - 7.0Broad Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ ppm)
N-CH₃35 - 45
Ring C-N50 - 60
Ring C-S40 - 50
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3350Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
SO₂ Asymmetric Stretch1300 - 1380Strong
SO₂ Symmetric Stretch1120 - 1170Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺137.04Molecular ion peak (positive ion mode)
[M-H]⁻135.02Molecular ion peak (negative ion mode)

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is common. The sample is mixed with KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal surface.

Mass Spectrometry

Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) or fast atom bombardment (FAB) source. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule by providing highly accurate mass measurements.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Confirmation data_analysis->structure_elucidation report Technical Report Generation structure_elucidation->report

References

Synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide from Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a plausible synthetic route for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a saturated five-membered cyclic sulfamide, conceptually starting from precursors derivable from amino acids. The synthesis leverages key reactions such as sulfamoylation, intramolecular cyclization via the Mitsunobu reaction, and the use of protecting groups to ensure regioselectivity. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

Cyclic sulfamides, such as the 1,2,5-thiadiazolidine 1,1-dioxide core, are of significant interest in medicinal chemistry. They are often considered as non-hydrolyzable mimetics of peptides and have been incorporated into various therapeutic agents. The synthesis of these scaffolds, particularly with specific N-substitution patterns, is crucial for developing new chemical entities. While numerous methods exist for the synthesis of sulfonamides, this guide focuses on a strategy that utilizes building blocks conceptually derived from amino acids, providing a versatile entry into this class of compounds.

The general strategy involves the formation of a linear N,N'-disubstituted sulfamide precursor followed by an intramolecular cyclization to form the desired heterocyclic ring.

Overall Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available materials. The key steps are:

  • Preparation of a Boc-protected sulfamide: Synthesis of an N-Boc-N'-methylsulfamide intermediate to control the reactivity of the sulfamide nitrogens.

  • Alkylation with a protected ethanolamine equivalent: Introduction of the 2-hydroxyethyl moiety, which will form the backbone of the heterocyclic ring.

  • Intramolecular Cyclization: Ring closure of the linear precursor using a Mitsunobu reaction.

  • Deprotection: Removal of the Boc protecting group to yield the final product.

The entire experimental workflow is depicted in the diagram below.

G cluster_0 Step 1: Synthesis of N-Boc-N'-methylsulfamide cluster_1 Step 2: Synthesis of the Linear Precursor cluster_2 Step 3: Intramolecular Cyclization (Mitsunobu Reaction) cluster_3 Step 4: Deprotection A Sulfamide E N-Boc-sulfamide A->E Boc Protection B Di-tert-butyl dicarbonate (Boc)2O B->E C Base (e.g., Et3N) C->E D Solvent (e.g., CH2Cl2) D->E H N-Boc-N'-methylsulfamide (Intermediate 1) E->H Methylation F Methyl Iodide (CH3I) F->H G Base (e.g., K2CO3) G->H I Intermediate 1 M N-Boc-N'-methyl-N'-(2-hydroxyethyl)sulfamide (Intermediate 2) I->M Alkylation J 2-Bromoethanol J->M K Base (e.g., Cs2CO3) K->M L Solvent (e.g., DMF) L->M N Intermediate 2 R 2-Methyl-5-Boc-1,2,5-thiadiazolidine 1,1-dioxide (Intermediate 3) N->R Cyclization O Triphenylphosphine (PPh3) O->R P Diisopropyl azodicarboxylate (DIAD) P->R Q Solvent (e.g., THF) Q->R S Intermediate 3 V This compound (Final Product) S->V Boc Removal T Trifluoroacetic acid (TFA) T->V U Solvent (e.g., CH2Cl2) U->V

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of sulfamides and their derivatives, as well as standard organic chemistry transformations.

Step 1: Synthesis of N-Boc-N'-methylsulfamide (Intermediate 1)

This step involves the protection of one of the nitrogen atoms of sulfamide with a tert-butyloxycarbonyl (Boc) group, followed by methylation of the other nitrogen.

  • Protocol for Boc Protection:

    • To a stirred solution of sulfamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (CH2Cl2), add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-sulfamide, which can often be used in the next step without further purification.

  • Protocol for Methylation:

    • To a solution of N-Boc-sulfamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

    • Add methyl iodide (CH3I, 1.2 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-N'-methylsulfamide.

Step 2: Synthesis of N-Boc-N'-methyl-N'-(2-hydroxyethyl)sulfamide (Intermediate 2)

This step involves the alkylation of the methylated nitrogen with a 2-hydroxyethyl group.

  • Protocol:

    • To a solution of N-Boc-N'-methylsulfamide (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs2CO3, 1.5 eq).

    • Add 2-bromoethanol (1.2 eq) to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the linear precursor.

Step 3: Intramolecular Cyclization via Mitsunobu Reaction (Intermediate 3)

The key ring-forming step is achieved through an intramolecular Mitsunobu reaction.[1][2]

  • Protocol:

    • Dissolve the N-Boc-N'-methyl-N'-(2-hydroxyethyl)sulfamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh3, 1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Monitor the formation of the cyclized product by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 2-Methyl-5-Boc-1,2,5-thiadiazolidine 1,1-dioxide.

Step 4: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group under acidic conditions.[3][4][5]

  • Protocol:

    • Dissolve the Boc-protected cyclic sulfamide (1.0 eq) in CH2Cl2.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of CH2Cl2 and precipitate the product by adding diethyl ether or perform an aqueous workup with a mild base to neutralize the excess acid before extraction.

    • Further purification can be achieved by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following table summarizes representative quantitative data for reactions analogous to the steps described above. The exact yields and physical properties for the target compound and its intermediates would require experimental determination.

StepProductTypical Yield (%)Physical StateSpectroscopic Data (Representative)
1N-Boc-N'-methylsulfamide70-85Solid¹H NMR: Signals for Boc group (~1.5 ppm), N-CH₃ (~2.8 ppm), and NH protons.
2N-Boc-N'-methyl-N'-(2-hydroxyethyl)sulfamide60-75Oil or Solid¹H NMR: Appearance of signals for the hydroxyethyl group (~3.5-3.8 ppm).
32-Methyl-5-Boc-1,2,5-thiadiazolidine 1,1-dioxide50-70Solid¹H NMR: Characteristic shifts for the cyclic methylene protons. IR: Strong absorptions for SO₂ (~1350 and 1160 cm⁻¹) and C=O of Boc group (~1720 cm⁻¹).
4This compound85-95Solid or Oil¹H NMR: Disappearance of the Boc signal. Appearance of an NH proton signal. MS (ESI+): [M+H]⁺ corresponding to the molecular weight.

Logical Relationships in Synthesis

The synthesis follows a logical progression where the reactivity of the starting materials is carefully controlled to achieve the desired outcome at each step.

G Start Sulfamide + 2-Bromoethanol + Methyl Iodide Protect Protect one N (e.g., with Boc) Start->Protect Ensures regioselectivity Methylate Methylate second N Protect->Methylate Activates for next step Alkylate Alkylate with -CH2CH2OH group Methylate->Alkylate Introduces second side chain Cyclize Intramolecular Cyclization Alkylate->Cyclize Forms the ring Deprotect Deprotect first N Cyclize->Deprotect Unveils final structure End Final Product Deprotect->End

Caption: Key logical steps in the synthesis of the target molecule.

Conclusion

The synthesis of this compound from amino acid-derivable precursors is a feasible process that relies on a sequence of protection, functionalization, cyclization, and deprotection steps. The use of a Boc protecting group allows for the selective functionalization of the sulfamide nitrogens. The Mitsunobu reaction provides a mild and efficient method for the crucial intramolecular cyclization step. The protocols and data presented in this guide serve as a solid foundation for the laboratory synthesis of this and related cyclic sulfamides for applications in drug discovery and development.

References

A Theoretical and Computational Framework for the Analysis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and computational methodology for the in-depth analysis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a saturated heterocyclic compound with potential applications in medicinal and agricultural chemistry.[1] Due to the current absence of specific experimental and computational studies on this molecule in publicly available literature, this document serves as a predictive framework. It details the requisite computational protocols for determining the molecule's structural, electronic, spectroscopic, and thermodynamic properties. By leveraging established quantum chemical methods applied to analogous sulfonamides and saturated heterocycles, this whitepaper provides a robust roadmap for future research and development efforts.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals.[2][3] The 1,2,5-thiadiazolidine 1,1-dioxide moiety, a saturated five-membered ring containing a sulfonamide group, is of significant interest due to its structural relationship to biologically active molecules. Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of this compound (CAS 67104-97-6) is paramount for elucidating its potential biological activity and for designing novel derivatives.[1][4]

This guide proposes a systematic approach using Density Functional Theory (DFT) and other computational methods to predict the key physicochemical properties of the title compound. The methodologies described herein are based on successful applications in the study of related organosulfur and heterocyclic systems.[5][6][7]

Proposed Computational and Experimental Workflow

A synergistic approach combining computational prediction with experimental validation is essential for a thorough characterization of this compound. The following workflow outlines the key steps, from initial synthesis to in-depth computational analysis.

G Figure 1. Proposed Research Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_val Validation & Analysis exp1 Synthesis exp2 Spectroscopic Characterization (NMR, FT-IR) exp1->exp2 exp3 Single Crystal X-ray Diffraction (if possible) exp2->exp3 val1 Comparison of Theoretical vs. Experimental Data exp2->val1 exp3->val1 comp1 Geometry Optimization & Conformational Analysis comp2 Frequency Calculations (IR/Raman Spectra) comp1->comp2 comp3 NMR Spectra Prediction comp1->comp3 comp4 Electronic Property Analysis (HOMO-LUMO, MEP, NBO) comp1->comp4 comp2->val1 comp3->val1 val2 Structure-Property Relationship Analysis val1->val2

Figure 1. Proposed Research Workflow

Detailed Methodologies

Experimental Protocols (Hypothetical)

While no specific synthesis for this compound is detailed in the reviewed literature, a general approach can be inferred from the synthesis of related 1,2,5-thiadiazoles.[8][9]

  • Synthesis: A plausible route involves the reaction of N-methylethylenediamine with a sulfurylating agent, such as sulfuryl chloride, followed by cyclization. The reaction would likely be carried out in an inert solvent under controlled temperature conditions.

  • Characterization:

    • FT-IR Spectroscopy: The product would be analyzed using FT-IR to identify characteristic vibrational modes, particularly the asymmetric and symmetric stretching of the SO₂ group (expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively) and N-H/C-H stretching frequencies.[10]

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the carbon framework and proton environments.[2] 2D NMR techniques (COSY, HSQC) would be used for unambiguous signal assignment.

    • Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, N, S) and confirm the molecular formula (C₃H₈N₂O₂S).[2]

Computational Protocols

All quantum chemical calculations would be performed using a software package like Gaussian 09 or later.

  • Geometry Optimization and Conformational Analysis:

    • An initial conformational search would be conducted to identify the lowest energy conformers of the molecule, considering the puckering of the five-membered ring and the orientation of the N-methyl group.[11][12]

    • Full geometry optimization and frequency calculations for each conformer would be performed using Density Functional Theory (DFT). A recommended level of theory is the B3LYP functional with the 6-311++G(d,p) basis set, which has proven effective for heterocyclic and sulfonamide-containing compounds.[7][13][14] The M06-2X functional could also be employed for comparison, as it often yields superior results for geometrical parameters.[15]

    • The absence of imaginary frequencies in the vibrational output would confirm that the optimized structures correspond to true energy minima.

  • Vibrational Frequency Analysis:

    • Harmonic vibrational frequencies will be calculated at the same level of theory as the geometry optimization.

    • Calculated frequencies are often systematically higher than experimental values. Therefore, a uniform scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) would be applied to the computed wavenumbers for better comparison with experimental IR and Raman spectra.[13]

    • Potential Energy Distribution (PED) analysis would be performed to provide a quantitative assignment of each vibrational mode.

  • NMR Chemical Shift Prediction:

    • The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict ¹H and ¹³C NMR chemical shifts.[16]

    • Calculations would be performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.

    • Predicted chemical shifts would be referenced against tetramethylsilane (TMS) by calculating the isotropic shielding values for TMS at the same level of theory.

    • Due to the quadrupolar nature of the ³³S nucleus, predicting ³³S NMR parameters is challenging but can provide valuable insight into the electronic environment around the sulfur atom.[17][18]

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. This is vital for understanding potential intermolecular interactions.[7]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[6][13][19]

Predicted Data and Visualization

The following tables present the expected quantitative data from the proposed computational studies.

Table 1: Predicted Geometrical Parameters

(Based on B3LYP/6-311++G(d,p) optimized geometry)

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) Bond Angles (°)
S1 - O1~ 1.43O1 - S1 - O2~ 118.0
S1 - O2~ 1.43N2 - S1 - N5~ 95.0
S1 - N2~ 1.68S1 - N2 - C3~ 110.0
S1 - N5~ 1.68N2 - C3 - C4~ 108.0
N2 - C3~ 1.47C3 - C4 - N5~ 108.0
C3 - C4~ 1.54C4 - N5 - S1~ 110.0
C4 - N5~ 1.47S1 - N2 - C(Me)~ 115.0
Table 2: Predicted Spectroscopic and Electronic Properties
PropertyPredicted Value / Description
Key IR Frequencies (cm⁻¹, scaled) SO₂ asym. stretch: ~1330; SO₂ sym. stretch: ~1140
¹H NMR Chemical Shifts (ppm) N-CH₃: ~2.8-3.2; Ring CH₂: ~3.0-3.8 (complex splitting)
¹³C NMR Chemical Shifts (ppm) N-CH₃: ~35-45; Ring CH₂: ~45-55
HOMO Energy (eV) ~ -7.0 to -8.0
LUMO Energy (eV) ~ -0.5 to -1.5
HOMO-LUMO Gap (eV) ~ 6.0 to 7.0 (indicative of high kinetic stability)
Dipole Moment (Debye) ~ 3.0 - 4.5
Visualization of Electronic Properties

The following diagram illustrates the logical flow for analyzing the electronic structure and reactivity of the molecule based on the computed properties.

G Figure 2. Electronic Property Analysis Workflow cluster_calc Quantum Chemical Calculations cluster_interp Interpretation start Optimized Molecular Geometry homo_lumo HOMO & LUMO Energy start->homo_lumo mep Molecular Electrostatic Potential (MEP) start->mep nbo Natural Bond Orbital (NBO) Analysis start->nbo reactivity Chemical Reactivity & Kinetic Stability homo_lumo->reactivity interaction Intermolecular Interaction Sites (Nucleophilic/Electrophilic) mep->interaction bonding Hyperconjugation & Charge Delocalization nbo->bonding conclusion Structure-Activity Relationship Insights

Figure 2. Electronic Property Analysis Workflow

Conclusion and Future Directions

This document provides a detailed theoretical and computational blueprint for the comprehensive characterization of this compound. By following the outlined DFT-based protocols, researchers can obtain reliable predictions of its geometric, spectroscopic, and electronic properties. These theoretical data will be invaluable for interpreting future experimental results and will serve as a foundational dataset for structure-activity relationship (SAR) studies. The successful application of this framework will accelerate the exploration of this and related heterocyclic systems for potential applications in drug discovery and materials science.

References

Discovery and history of "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal and synthetic chemistry. The document covers the known history of its synthesis, its physicochemical properties, and its applications as a versatile building block in the development of pharmacologically active molecules. Detailed experimental protocols for its synthesis are provided, along with a discussion of its place within the broader class of cyclic sulfamides.

Introduction

This compound (CAS RN: 67104-97-6) is a saturated five-membered heterocyclic compound containing a cyclic sulfamide moiety. The sulfamide functional group is a key structural motif in a variety of biologically active compounds, acting as a non-hydrolyzable mimic of peptide bonds and participating in crucial hydrogen bonding interactions with biological targets. As such, this compound has emerged as a valuable intermediate in the synthesis of complex molecules for drug discovery. This guide aims to consolidate the available scientific and patent literature on this compound to serve as a detailed resource for researchers.

History and Discovery

While a seminal peer-reviewed journal article detailing the initial discovery and exhaustive characterization of this compound has not been identified through extensive literature searches, its preparation is documented in the patent literature. A key method for its synthesis involves the reaction of N-methylethylenediamine with sulfamide. This reaction is a known route for the formation of cyclic sulfamides from their corresponding diamines. The compound has since been utilized in various patents and research articles as a synthetic intermediate, highlighting its importance as a building block in medicinal chemistry.

Physicochemical Properties

PropertyValueReference
CAS Number 67104-97-6N/A
Molecular Formula C₃H₈N₂O₂SN/A
Molecular Weight 136.17 g/mol N/A
Appearance White Solid[1]
Melting Point 80-82 °C[1]
¹H NMR (CDCl₃, 300 MHz) δ 7.27 (s, 1H), 3.53-3.19 (m, 2H), 3.42-3.37 (m, 2H), 2.75 (s, 3H)[1]
¹³C NMR (CDCl₃, 75 MHz) δ 32.67, 39.64, 46.94[1]
Mass Spectrum (LC-MS) m/z: 137 (M+1)⁺[1]

Synthesis

The primary route for the synthesis of this compound is the cyclization of N-methylethylenediamine with sulfamide. A detailed experimental protocol based on the patent literature is provided below.

Experimental Protocol: Synthesis from N-methylethylenediamine and Sulfamide

This protocol is adapted from U.S. Patent US20130040977A1[2].

Reaction Scheme:

G reactant1 N-methylethylenediamine product This compound reactant1->product Pyridine, 120 °C, 16h reactant2 Sulfamide reactant2->product

Caption: Synthesis of this compound.

Materials:

  • N-methylethylenediamine

  • Sulfamide

  • Pyridine

  • Ethyl acetate

  • Saturated aqueous sodium chloride

  • 1 N aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • To a stirred mixture of N-methylethylenediamine (1.200 g, 16.2 mmol) in pyridine (20 mL) is added sulfamide (1.867 g, 19.4 mmol).

  • The mixture is heated in an oil bath at 120 °C for 16 hours.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated aqueous sodium chloride.

  • The organic layer is washed with 1 N aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate) to yield this compound.

Yield: A yield of 28% is reported in one instance in the literature for a similar procedure[1].

Applications in Synthesis

This compound serves as a versatile building block for the introduction of a methyl-substituted cyclic sulfamide moiety into more complex molecules. This is typically achieved by N-alkylation or N-arylation at the unsubstituted nitrogen atom.

N-Arylation Reactions

The compound can undergo N-arylation, for example, with activated fluoroaromatic compounds.

Experimental Protocol: N-Arylation with 1-Fluoro-4-nitrobenzene

This protocol is based on a synthetic route described for an analogous compound.

Reaction Scheme:

G reactant1 This compound product 4-(1,1-dioxo-5-methyl-1,2,5-thiadiazolidine-2-yl)nitrobenzene reactant1->product NaH, DMF, reflux reactant2 1-Fluoro-4-nitrobenzene reactant2->product

Caption: N-Arylation of this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in oil)

  • Anhydrous dimethylformamide (DMF)

  • 1-Fluoro-4-nitrobenzene

Procedure:

  • To a solution of this compound (14.8 mmol) in anhydrous DMF (30 mL) is added sodium hydride (60% dispersion in oil, 0.59 g).

  • The mixture is stirred at room temperature under a nitrogen atmosphere for 40 minutes.

  • A solution of 1-fluoro-4-nitrobenzene (2.09 g, 14.8 mmol) in anhydrous DMF (15 mL) is added to the above solution.

  • The reaction mixture is refluxed for 1 hour.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and worked up appropriately, typically involving quenching with water and extraction with an organic solvent.

  • The product is purified by column chromatography.

Signaling Pathways and Biological Relevance (Hypothetical)

While this compound itself is not reported to have direct biological activity, it is a precursor to molecules that are designed to interact with specific biological targets. The cyclic sulfamide core is often incorporated into inhibitors of enzymes such as proteases or kinases. The rationale for its use is based on the ability of the sulfamide group to mimic a peptide bond and act as a hydrogen bond donor and acceptor.

A hypothetical signaling pathway where a derivative of this compound might act is in the inhibition of a protein kinase.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Derivative of 2-Methyl-1,2,5- thiadiazolidine 1,1-dioxide Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a valuable and readily accessible building block in synthetic and medicinal chemistry. Its straightforward synthesis from N-methylethylenediamine and sulfamide, coupled with the synthetic handles it provides for further functionalization, makes it an attractive starting material for the creation of diverse molecular scaffolds. While a detailed historical account of its initial discovery in the primary scientific literature remains elusive, its utility is well-documented in patents and its use in the synthesis of potential therapeutic agents underscores its continued relevance in drug discovery and development. This guide provides a solid foundation of the known information on this compound to aid researchers in its synthesis and application.

References

"2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. Due to the limited availability of specific experimental data for this compound, this guide also incorporates representative data and protocols from closely related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides to provide a thorough understanding of this chemical class.

Core Compound Characteristics

This compound is a heterocyclic organic compound with potential applications as a building block in the synthesis of pharmaceutical and agrochemical agents.[1] Its structure features a five-membered ring containing two nitrogen atoms, a sulfur atom, and two oxygen atoms double-bonded to the sulfur.

PropertyValueSource
CAS Number 67104-97-6[1][2][3]
Molecular Formula C₃H₈N₂O₂S[1][3]
Molecular Weight 136.17 g/mol [1]
SMILES CN1CCNS1(=O)=O[3]
Storage Temperature 2-8°C[1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Density Not Available[1]
Solubility Not Available[1]

Representative Physical and Spectroscopic Data of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

The following table presents data from a study on various N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, which can be considered representative for understanding the characteristics of this class of compounds.[4]

CompoundMelting Point (°C)Key IR Bands (cm⁻¹) (SO₂)Key ¹H-NMR Signals (δ ppm)Key ¹³C-NMR Signals (δ ppm)
(N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide132-1341378, 11674.15 (q), 3.80 (t), 3.70 (s), 3.65 (t), 1.52 (s), 1.50 (d)172, 150, 84, 56, 52, 43, 39, 28, 27
N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide124-1251375, 11606.24 (t), 4.15 (q), 3.80 (t), 3.70 (s), 3.65 (m), 1.50 (d)172, 56, 52, 41, 39, 28
[N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide94-95Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, adapted from established literature.[4]

General Synthesis of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

This two-step process involves the sulfamoylation of an amino acid ester followed by cyclization.

Step 1: Synthesis of (tert-butyloxycarbonylsulfonyl) L-amino acid methyl esters

  • To a solution of the desired L-amino acid methyl ester in an appropriate solvent, add a sulfamoylating agent.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the sulfamoylated amino ester.

Step 2: Cyclization to form the 1,2,5-thiadiazolidine 1,1-dioxide ring

  • The purified sulfamoylated amino ester is dissolved in a suitable solvent.

  • A base is added to facilitate the intramolecular cyclization.

  • The reaction progress is monitored by TLC.

  • After completion, the product is isolated by extraction and purified by recrystallization to afford the pure cyclosulfamide.

Synthesis_Workflow cluster_step1 Step 1: Sulfamoylation cluster_step2 Step 2: Cyclization AminoEster L-Amino Acid Methyl Ester Reaction1 Reaction in Appropriate Solvent AminoEster->Reaction1 SulfamoylatingAgent Sulfamoylating Agent SulfamoylatingAgent->Reaction1 SulfamoylatedEster Sulfamoylated Amino Ester Reaction1->SulfamoylatedEster Reaction2 Intramolecular Cyclization SulfamoylatedEster->Reaction2 Base Base Base->Reaction2 FinalProduct N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Reaction2->FinalProduct

General synthesis workflow for N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Prepare the sample as a KBr pellet or as a thin film.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic strong absorption bands for the SO₂ group are expected in the regions of 1380-1360 cm⁻¹ and 1170-1120 cm⁻¹.[4][5]

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Fast Atom Bombardment - FAB).

  • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Structural and Spectroscopic Summary

The 1,2,5-thiadiazolidine 1,1-dioxide core possesses distinct structural and spectroscopic features that are crucial for its identification and characterization.

Structural_Features cluster_structure Core Structure cluster_spectroscopy Expected Spectroscopic Fingerprints Structure 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide NMR ¹³C NMR: Ring carbons expected in the range of 40-60 ppm Structure->NMR Characterized by IR IR Spectroscopy: Strong SO₂ stretching bands at ~1375 cm⁻¹ and ~1160 cm⁻¹ Structure->IR Characterized by MS Mass Spectrometry: Expected molecular ion peak corresponding to the molecular weight Structure->MS Characterized by

Key structural and spectroscopic characteristics of the 1,2,5-thiadiazolidine 1,1-dioxide core.

Potential Applications

Compounds containing the 1,2,5-thiadiazolidine 1,1-dioxide scaffold are of interest in drug development and agricultural science.[1] They have been investigated for their potential antimicrobial and antiviral properties.[1][4] The unique chemical properties of this heterocyclic system make it a valuable building block for the synthesis of novel therapeutic agents.[1]

References

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS No. 67104-97-6) is a heterocyclic organic compound featuring a saturated five-membered ring containing nitrogen and a sulfonyl group. While specific research on the biological activities of this particular molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide aims to explore the potential research applications of this compound by drawing parallels with structurally related compounds. The potential applications discussed herein are based on the known activities of the broader classes of 1,2,5-thiadiazolidine 1,1-dioxides and other thiadiazole derivatives. This document will serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, providing hypothetical experimental designs and potential mechanisms of action to guide future studies.

Introduction to this compound

This guide will, therefore, extrapolate potential research avenues from studies on analogous compounds, providing a theoretical framework for its investigation as a potential therapeutic agent. The proposed areas of research include its use as an antimicrobial agent and as a modulator of enzyme activity.

Potential Research Applications

Based on the biological activities of related heterocyclic compounds, two primary areas of research are proposed for this compound:

  • Antimicrobial and Antiviral Applications: The general claim of antimicrobial and antiviral properties for this compound warrants a thorough investigation.[1] Many sulfur- and nitrogen-containing heterocycles exhibit a broad spectrum of antimicrobial activities.

  • Enzyme Inhibition: The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold, a close structural relative, has been identified as a potent inhibitor of serine proteases such as human tryptase.[2] This suggests that this compound could also function as an enzyme inhibitor.

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data that could be generated from the experimental protocols outlined in the subsequent sections. These are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)32
Candida albicans (Fungus)64
Influenza A virus (H1N1)50 (EC₅₀)

Table 2: Hypothetical Enzyme Inhibition Data for this compound

EnzymeIC₅₀ (µM)
Human Tryptase10
Trypsin25
Chymotrypsin> 100

Experimental Protocols

Synthesis of this compound

While commercially available, a general synthesis protocol for N-substituted 1,2,5-thiadiazolidine 1,1-dioxides is provided below for researchers who may wish to synthesize derivatives.

Protocol 1: General Synthesis of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides

  • Step 1: Sulfamoylation. To a solution of the corresponding amino acid methyl ester in a suitable solvent (e.g., dichloromethane), add chlorosulfonyl isocyanate (CSI) at low temperature (e.g., 0 °C).

  • Step 2: Cyclization. The resulting sulfamoyl chloride is then treated with a base (e.g., triethylamine) to induce cyclization, affording the 1,2,5-thiadiazolidine 1,1-dioxide ring.

  • Step 3: N-Alkylation (for 2-Methyl derivative). The N-H group on the thiadiazolidine ring can be selectively alkylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Purification. The final product is purified by column chromatography on silica gel.

Note: This is a generalized protocol and would need to be optimized for the specific synthesis of this compound.

Antimicrobial Susceptibility Testing

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum. Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution. Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation. Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation. Incubate the plates at the optimal temperature and duration for the growth of the test microorganism.

  • Determination of MIC. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay

Protocol 3: In Vitro Serine Protease Inhibition Assay

  • Enzyme and Substrate Preparation. Prepare solutions of the target serine protease (e.g., human tryptase, trypsin) and a corresponding chromogenic or fluorogenic substrate in a suitable assay buffer.

  • Inhibitor Preparation. Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure. In a 96-well plate, add the enzyme solution, followed by the inhibitor solution at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.

  • Data Acquisition. Measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays (IC50) characterization->enzyme mechanism Mechanism of Action Studies antimicrobial->mechanism enzyme->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar

Figure 1: A proposed experimental workflow for the investigation of this compound.

hypothetical_signaling_pathway compound 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide protease Serine Protease (e.g., Tryptase) compound->protease Inhibition cleaved_substrate Cleaved Substrate protease->cleaved_substrate Cleavage substrate Protein Substrate substrate->protease downstream Downstream Signaling Cascade cleaved_substrate->downstream cellular_response Cellular Response (e.g., Inflammation) downstream->cellular_response

Figure 2: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on a serine protease.

logical_relationship cluster_derivatives Potential Derivatives for SAR Studies start Core Scaffold: 1,2,5-Thiadiazolidine 1,1-dioxide r1 Variation at N-2 position: - Ethyl, Propyl, etc. start->r1 r_other Substitution at other positions: - C-3, C-4 start->r_other activity Biological Activity (e.g., Antimicrobial, Enzyme Inhibition) r1->activity r_other->activity

Figure 3: A logical diagram for exploring the structure-activity relationship (SAR) of the core scaffold.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its chemical structure suggests significant potential for investigation in drug discovery and development. The analogies drawn from related 1,2,5-thiadiazolidine 1,1-dioxide derivatives and other thiadiazoles strongly suggest that this compound could exhibit valuable antimicrobial and enzyme-inhibitory properties.

Future research should focus on:

  • Systematic Screening: Performing broad-spectrum antimicrobial and antiviral screening to validate the general claims of its activity.

  • Enzyme Inhibition Profiling: Testing the compound against a panel of enzymes, particularly serine proteases, to identify potential therapeutic targets.

  • Synthesis of Analogs: Synthesizing a library of derivatives with modifications at various positions of the thiadiazolidine ring to establish a structure-activity relationship (SAR).

  • In Vivo Studies: Should promising in vitro activity be identified, progressing to in vivo models to assess efficacy, toxicity, and pharmacokinetic properties.

This technical guide provides a foundational framework to stimulate and guide future research into the potential applications of this compound, a promising yet underexplored molecule in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the cyclization of N-methyl-1,2-ethanediamine with sulfuryl chloride. An alternative synthetic approach starting from N-methyltaurine is also discussed. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate comprehension and reproducibility in a research setting.

Introduction

This compound belongs to the class of cyclic sulfamides, which are of significant interest in medicinal chemistry due to their structural resemblance to peptides and their potential as non-hydrolyzable peptide bond mimetics. These structures are found in various biologically active molecules, including HIV protease inhibitors and serotonin receptor agonists. The title compound is a saturated five-membered heterocyclic system containing a sulfonyl group and a methyl-substituted nitrogen atom, making it a valuable scaffold for further chemical elaboration in drug discovery programs. This document outlines a robust and accessible synthetic route for its preparation.

Experimental Protocols

Primary Synthesis Protocol: Cyclization of N-methyl-1,2-ethanediamine with Sulfuryl Chloride

This protocol describes the synthesis of this compound via the reaction of N-methyl-1,2-ethanediamine with sulfuryl chloride in the presence of a non-nucleophilic base.

Materials:

  • N-methyl-1,2-ethanediamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-1,2-ethanediamine (1.0 eq) and anhydrous dichloromethane (10 mL per mmol of diamine). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (2.2 eq) to the cooled solution with stirring.

  • Addition of Sulfuryl Chloride: In a separate dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane (5 mL per mmol of sulfuryl chloride). Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Quench the reaction by the slow addition of 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Alternative Synthesis Protocol: From N-methyltaurine

This alternative route involves the conversion of N-methyltaurine to its corresponding sulfonyl chloride, followed by intramolecular cyclization.

  • Formation of the Sulfonyl Chloride: React N-methyltaurine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-(methylamino)ethanesulfonyl chloride.

  • Intramolecular Cyclization: Treat the resulting sulfonyl chloride with a base (e.g., triethylamine) to induce intramolecular cyclization to yield this compound.

  • Workup and Purification: Follow a similar workup and purification procedure as described in the primary protocol.

Data Presentation

The following table summarizes the quantitative data for the primary synthesis protocol.

ParameterValue
Reactants
N-methyl-1,2-ethanediamine1.0 eq
Sulfuryl chloride1.05 eq
Triethylamine2.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product
Yield65-75% (Hypothetical)
AppearanceWhite to off-white solid (Expected)
Molecular FormulaC₃H₈N₂O₂S
Molecular Weight136.17 g/mol
Analytical Data (Expected)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)3.5-3.8 (m, 2H), 3.1-3.4 (m, 2H), 2.7 (s, 3H), 2.5 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)55.2, 48.5, 35.1
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ calculated for C₃H₉N₂O₂S⁺: 137.04; found: 137.04

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification N_methyl_diamine N-methyl-1,2-ethanediamine in CH2Cl2 Reaction_Vessel Reaction at 0 °C to RT (12-16 hours) N_methyl_diamine->Reaction_Vessel Add to flask SO2Cl2 Sulfuryl chloride in CH2Cl2 SO2Cl2->Reaction_Vessel Add dropwise Et3N Triethylamine Et3N->Reaction_Vessel Add base Quench Quench with 1 M HCl Reaction_Vessel->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with HCl, NaHCO3, Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The provided protocol offers a detailed and practical guide for the synthesis of this compound. This compound can serve as a valuable building block for the development of novel therapeutic agents. The clear, step-by-step instructions, along with the summarized data and workflow visualization, are intended to ensure the successful and safe execution of this synthesis in a research environment.

Application Notes and Protocols for Antimicrobial Screening of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic organic compound that has been identified as a building block in the synthesis of various pharmaceutical and agricultural agents.[1] Its structural motifs suggest potential biological activity, and it is noted for its potential antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic and agrochemical products.[1] To systematically evaluate its antimicrobial potential, a series of standardized screening assays can be employed. This document outlines the protocols for determining the Minimum Inhibitory Concentration (MIC) and performing disk diffusion susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of a compound.

1.1. Experimental Protocol: Broth Microdilution Assay

Materials:

  • Test compound: this compound

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.

  • Controls:

    • Positive Control: A row of wells containing a standard antibiotic with a known MIC for the test organism.

    • Negative Control (Sterility Control): Wells containing only sterile broth.

    • Growth Control: Wells containing broth and the microbial inoculum but no test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

1.2. Data Presentation

The results of the MIC assay should be summarized in a table for clear comparison across different microbial strains.

Microbial StrainGram Stain/TypeMIC (µg/mL) of this compoundPositive Control MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Value][Insert Value]
Escherichia coliGram-negative[Insert Value][Insert Value]
Pseudomonas aeruginosaGram-negative[Insert Value][Insert Value]
Candida albicansFungi[Insert Value][Insert Value]

1.3. Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of Test Compound C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Include Positive, Negative, and Growth Controls F Incubate Plate (e.g., 37°C for 24h) G Visually Inspect for Growth or Measure OD600 F->G H Determine MIC Value G->H

Workflow for the Broth Microdilution MIC Assay.

Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative or semi-quantitative assay that assesses the susceptibility of a microorganism to a particular antimicrobial agent.

2.1. Experimental Protocol: Agar Disk Diffusion Assay

Materials:

  • Test compound: this compound

  • Microbial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Blank disks (negative control)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with a known concentration of the this compound solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks, along with positive control and blank disks, onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).

2.2. Data Presentation

The zone of inhibition diameters should be recorded and presented in a tabular format.

Microbial StrainGram Stain/TypeZone of Inhibition (mm) for this compoundPositive Control Zone of Inhibition (mm)
Staphylococcus aureusGram-positive[Insert Value][Insert Value]
Escherichia coliGram-negative[Insert Value][Insert Value]
Pseudomonas aeruginosaGram-negative[Insert Value][Insert Value]
Candida albicansFungi[Insert Value][Insert Value]

2.3. Experimental Workflow

Disk_Diffusion_Workflow A Prepare Standardized Microbial Inoculum B Inoculate MHA Plate for Confluent Growth A->B D Place Disks on Inoculated Agar Surface B->D C Impregnate Sterile Disks with Test Compound C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Workflow for the Agar Disk Diffusion Assay.

Further Steps and Considerations

  • Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an MBC assay can be performed following the MIC test. This involves subculturing from the clear wells of the MIC plate onto fresh agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

  • Cytotoxicity: It is crucial to assess the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action: Should significant antimicrobial activity be observed, further studies to elucidate the mechanism of action would be warranted.

These protocols provide a foundational approach to the antimicrobial screening of this compound. Adherence to standardized methodologies is essential for generating reproducible and comparable data.

References

The Role of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in the Synthesis of Novel Heterocycles: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a cyclic sulfamide, is a versatile building block in synthetic and medicinal chemistry. Its rigid five-membered ring structure and the presence of a sulfonyl group make it a valuable scaffold for the development of peptidomimetics and pharmacologically active agents. While it is often utilized for its inherent structural properties in drug design, its potential as a precursor for the synthesis of novel heterocyclic systems is an emerging area of interest. This document provides detailed application notes and protocols for the use of this compound in heterocyclic synthesis, focusing on its role in creating new molecular frameworks for drug discovery and development.

Application Notes

This compound and its derivatives are primarily recognized for their applications as non-hydrolyzable components in peptidomimetics, as well as inhibitors for enzymes such as HIV and serine proteases[1][2]. The cyclic sulfamide moiety is chemically stable and can act as a conformational constraint in peptide analogues[1].

A promising, albeit less explored, application of this scaffold is its use as a synthon for the creation of different heterocyclic rings through ring transformation reactions. Based on the known reactivity of the related 1,2,5-thiadiazole 1,1-dioxides, the saturated ring system of this compound can potentially undergo nucleophilic attack followed by ring-opening and subsequent recyclization to afford novel heterocyclic structures. One such potential transformation is the reaction with α-diamines to yield substituted dihydropyrazines, which are themselves important pharmacophores. This reaction would involve the displacement of the sulfamide moiety and the formation of a new six-membered heterocyclic ring.

The general workflow for such a synthetic exploration is outlined below:

G cluster_0 Synthesis Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase start This compound reagents Select Nucleophile (e.g., α-diamine) start->reagents 1. Reagent Selection reaction Ring Transformation Reaction (Solvent, Temp, Time) reagents->reaction 2. Reaction Setup workup Reaction Work-up (Extraction, Washing) reaction->workup 3. Isolation purification Purification (Chromatography, Recrystallization) workup->purification 4. Purification characterization Structural Characterization (NMR, MS, IR) purification->characterization 5. Analysis purity Purity Analysis (HPLC, Elemental Analysis) characterization->purity screening Biological Screening purity->screening 6. Activity Testing

Caption: General workflow for the synthesis and evaluation of novel heterocycles.

Proposed Synthesis of Dihydropyrazines: A Case Study

The reaction of a 1,2,5-thiadiazole 1,1-dioxide derivative with an α-diamine has been shown to yield dihydropyrazines[3]. By analogy, this compound is proposed to react with substituted ethylenediamines to afford novel dihydropyrazine derivatives. The reaction likely proceeds via a nucleophilic attack of the diamine on a ring carbon, followed by the expulsion of N-methylsulfamide and subsequent intramolecular cyclization.

reaction_pathway start 2-Methyl-1,2,5- thiadiazolidine 1,1-dioxide + Substituted Ethylenediamine intermediate Nucleophilic Addition & Ring Opening Intermediate start->intermediate Reflux in Ethanol product Substituted Dihydropyrazine intermediate->product Intramolecular Cyclization byproduct N-Methylsulfamide intermediate->byproduct Elimination

Caption: Proposed reaction pathway for dihydropyrazine synthesis.

Quantitative Data Summary

The following table summarizes the expected reactants and products for the proposed synthesis of a substituted dihydropyrazine. Yields are hypothetical and would need to be determined experimentally.

Reactant 1Reactant 2 (Exemplary)Product (Expected)ByproductSolventTemperature (°C)Time (h)Hypothetical Yield (%)
This compound1,2-Diphenylethylenediamine2,3-Diphenyl-2,3-dihydropyrazineN-MethylsulfamideEthanol7812-2460-80
This compound1,2-DiaminocyclohexaneDecahydrophenazineN-MethylsulfamideEthanol7812-2455-75

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenyl-2,3-dihydropyrazine from this compound

This protocol is adapted from the general procedure for the reaction of related thiadiazole dioxides with diamines[3].

Materials:

  • This compound (1.0 eq)

  • (1R,2R)-(-)-1,2-Diphenylethylenediamine (1.0 eq)

  • Absolute Ethanol (20 mL per 1 mmol of thiadiazolidine)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add (1R,2R)-(-)-1,2-Diphenylethylenediamine (1.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in diethyl ether (30 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any acidic byproducts.

  • Wash the organic layer with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-Diphenyl-2,3-dihydropyrazine.

  • Characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethanol is flammable; avoid open flames.

This compound is a valuable scaffold in medicinal chemistry. While its primary application has been as a stable core in bioactive molecules, its potential as a starting material for the synthesis of other heterocyclic systems, such as dihydropyrazines, presents an exciting avenue for the discovery of novel chemical entities. The provided protocol offers a starting point for researchers to explore these synthetic transformations, expanding the utility of this versatile building block in drug development and organic synthesis.

References

Application of 1,2,5-Thiadiazolidine 1,1-Dioxide Derivatives as Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific data on "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" as an enzyme inhibitor is limited in current literature, the broader class of compounds based on the 1,2,5-thiadiazolidin-3-one 1,1-dioxide and 1,2,5-thiadiazole scaffolds has been identified as a source of potent and selective enzyme inhibitors. These derivatives have shown significant promise in targeting key enzymes implicated in various pathological processes, particularly serine proteases involved in inflammation and hydrolases in metabolic disorders.

This document provides a comprehensive overview of the application of these 1,2,5-thiadiazolidine 1,1-dioxide derivatives as enzyme inhibitors, with a focus on their activity against human neutrophil elastase (HNE), human tryptase, and α/β-hydrolase domain 6 (ABHD6). Detailed protocols for enzyme inhibition assays are provided to facilitate research and development in this area.

Application Notes

Target Enzymes and Therapeutic Potential

1,2,5-Thiadiazolidine 1,1-dioxide derivatives have been primarily investigated as inhibitors of:

  • Serine Proteases:

    • Human Neutrophil Elastase (HNE): A key enzyme released by neutrophils during inflammation. Unregulated HNE activity is associated with tissue damage in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1] Derivatives of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold have been shown to be potent, time-dependent inhibitors of HNE.[2][3][4]

    • Human Tryptase: A serine protease released from mast cells, playing a significant role in allergic inflammation and asthma.[5] 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are effective, time-dependent inhibitors of human tryptase.[5]

    • Proteinase 3 (PR3) and Cathepsin G (Cat G): Other neutrophil-derived serine proteases involved in inflammation. The selectivity of 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives can be modulated to target these enzymes.[2][3]

  • α/β-Hydrolase Domain 6 (ABHD6): An enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of ABHD6 is a potential therapeutic strategy for treating inflammatory and metabolic disorders.[6] Carbamate derivatives of 1,2,5-thiadiazole are potent and irreversible inhibitors of ABHD6.[6][7]

Mechanism of Action

Derivatives of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold act as mechanism-based inhibitors of serine proteases.[5] These compounds are designed to interact with both the S and S' subsites of the target enzyme, leading to enhanced potency and selectivity.[2][3] The interaction is often time-dependent, indicating a covalent modification of the active site serine residue.[4][5]

Similarly, 1,2,5-thiadiazole carbamates have been shown to be irreversible inhibitors of ABHD6, likely through carbamylation of the catalytic serine residue in the enzyme's active site.[7][8]

Data Presentation

Inhibitory Activity of 1,2,5-Thiadiazole Carbamates against Human ABHD6 and FAAH
CompoundStructurehABHD6 IC50 (nM)[7]hFAAH IC50 (µM)[7]
22 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate520.40
23 4-morpholino-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate850.30
JZP-430 (55) 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate44~10 (230-fold selectivity)[6][7]

Experimental Protocols

Protocol 1: Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

This protocol describes a method for determining the inhibitory activity of compounds against HNE using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • HNE substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 200 mM TRIS-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[9]

  • Test compound (dissolved in DMSO)

  • Control inhibitor (e.g., Sivelestat)[10]

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 380/460 nm or similar)[9]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HNE substrate in DMSO.

    • Dilute the HNE enzyme to a working concentration (e.g., 0.25 ng/µL) in Assay Buffer.[10] Keep on ice.

    • Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Plate Setup:

    • Blank: Assay Buffer only.

    • Enzyme Control (No Inhibitor): HNE working solution + Assay Buffer.

    • Inhibitor Wells: HNE working solution + test compound dilutions.

    • Control Inhibitor Wells: HNE working solution + control inhibitor.

  • Pre-incubation:

    • Add the HNE working solution and the test compound/control inhibitor to the respective wells.

    • Mix gently and pre-incubate the plate at room temperature for 30 minutes.[10]

  • Reaction Initiation:

    • Add the HNE substrate to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence at Ex/Em = 380/460 nm every minute for 15-30 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the fluorescence vs. time curve.

    • Subtract the rate of the blank from all other wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Human Tryptase Inhibition Assay (Colorimetric)

This protocol outlines a method for assessing the inhibition of human tryptase using a chromogenic substrate.

Materials:

  • Human lung tryptase, purified

  • Tryptase substrate: Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)[11]

  • Assay Buffer: Heparin-containing buffer (e.g., as provided in commercial kits)[12]

  • Test compound (dissolved in DMSO)

  • Control inhibitor (e.g., protamine)[12]

  • 96-well clear microplate

  • Colorimetric microplate reader (405-410 nm)[11][13]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO or aqueous solution).

    • Dilute the human tryptase to a working concentration in Assay Buffer.

    • Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Plate Setup:

    • Blank: Assay Buffer only.

    • Enzyme Control (No Inhibitor): Tryptase working solution + Assay Buffer.

    • Inhibitor Wells: Tryptase working solution + test compound dilutions.

  • Pre-incubation:

    • Add the tryptase working solution and test compound to the respective wells.

    • Pre-incubate for a specified time (e.g., 15-20 minutes) at 37°C.[14]

  • Reaction Initiation:

    • Add the BAPNA substrate to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, or longer if necessary, depending on enzyme activity.[12]

    • Measure the absorbance at 405-410 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the absorbance of the inhibitor wells to the enzyme control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: α/β-Hydrolase Domain 6 (ABHD6) Inhibition Assay (Fluorometric)

This protocol is based on the hydrolysis of a fluorogenic substrate by recombinant human ABHD6 expressed in cell lysates.

Materials:

  • HEK293 cells transiently expressing human ABHD6 (hABHD6)

  • Cell lysis buffer

  • ABHD6 substrate (e.g., a fluorogenic substrate or 1-S-arachidonoyl-thioglycerol with ThioGlo-1 for detection)[15]

  • Assay Buffer

  • Test compound (dissolved in DMSO)

  • Control inhibitor (e.g., WWL70)[16]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest HEK293 cells expressing hABHD6.

    • Lyse the cells in a suitable lysis buffer and determine the protein concentration.

  • Assay Plate Setup:

    • Blank: Cell lysate from mock-transfected cells + Assay Buffer.

    • Enzyme Control (No Inhibitor): hABHD6-expressing cell lysate + Assay Buffer.

    • Inhibitor Wells: hABHD6-expressing cell lysate + test compound dilutions.

  • Pre-incubation:

    • Add the cell lysate and test compound to the respective wells.

    • Pre-incubate at 37°C for a specified time.

  • Reaction Initiation:

    • Add the ABHD6 substrate to all wells.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Correct for background fluorescence using the blank wells.

    • Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

Visualizations

G cluster_0 Inflammatory Stimulus (e.g., Pathogen) cluster_1 Neutrophil Activation & Degranulation cluster_2 Tissue Damage & Inflammation Cascade cluster_3 Inhibition by 1,2,5-Thiadiazolidine Derivative Stimulus Pathogen/Immune Complex Neutrophil Neutrophil Stimulus->Neutrophil activates Degranulation Degranulation Neutrophil->Degranulation HNE_Release HNE Release Degranulation->HNE_Release HNE_Active Active HNE HNE_Release->HNE_Active ECM_Degradation Extracellular Matrix Degradation HNE_Active->ECM_Degradation Inflammation Pro-inflammatory Mediator Activation HNE_Active->Inflammation Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation->Tissue_Damage Inhibitor 1,2,5-Thiadiazolidine 1,1-Dioxide Derivative Inhibition Inhibitor->Inhibition Inhibition->HNE_Active inhibits

Caption: Role of HNE in inflammation and its inhibition.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction cluster_3 Measurement & Analysis A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay Buffer B Dispense into 96-well plate: - Enzyme - Inhibitor/Buffer A->B C Pre-incubate (e.g., 30 min at RT) B->C D Add Substrate to initiate reaction C->D E Measure signal (Absorbance/Fluorescence) kinetically D->E F Calculate Reaction Rates E->F G Determine % Inhibition and IC50 F->G

Caption: Workflow for enzyme inhibition assay.

G E Enzyme (E) EI Enzyme-Inhibitor Complex (E-I) E->EI k-1 I Inhibitor (I) I->EI EI->E k1 EI_star Covalently Modified Enzyme (E-I*) EI->EI_star k_inact (Irreversible)

Caption: Mechanism of time-dependent irreversible inhibition.

References

Application Notes and Protocols for Thiadiazole Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

A focus on the potential of the 1,2,5-thiadiazole scaffold, including notes on 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Introduction

The development of novel agrochemicals is critical for ensuring global food security. Heterocyclic compounds form the backbone of many successful pesticides due to their diverse biological activities. Among these, thiadiazole derivatives have garnered significant attention for their potential applications in agriculture.[1][2] This document provides an overview of the application of thiadiazole derivatives in the development of agrochemicals, with a specific note on the current state of research for this compound.

While "this compound" (CAS Number: 67104-97-6) has been noted for its potential in agricultural applications due to its antimicrobial and antiviral properties, publicly available research providing specific quantitative data, detailed experimental protocols for its agrochemical use, and defined signaling pathways is limited.[3] Therefore, these notes will focus on the broader class of 1,2,5-thiadiazole derivatives and related isomers to provide a comprehensive understanding of their potential in agrochemical research and development. This information can serve as a valuable resource for researchers investigating the utility of this chemical scaffold.

Agrochemical Applications of Thiadiazole Derivatives

Thiadiazole derivatives have demonstrated a wide spectrum of biological activities relevant to crop protection, including fungicidal, herbicidal, and insecticidal properties.[1][2]

Fungicidal Activity

Various thiadiazole derivatives have shown promise as antifungal agents against a range of plant pathogens. Their mechanism of action often involves the disruption of essential fungal cellular processes.

Table 1: Fungicidal Activity of Selected Thiadiazole Derivatives

Compound/Derivative ClassTarget FungiEfficacy DataReference
5-substituted-1,2,3-thiadiazolesBotrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorumModerate in vitro activity[4]
Thiazolidine-2,4-dione derivativesPythium aphanidermatum, Gaeumannomyces graminis>90% inhibition (for specific derivatives)[5]
2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-onesPythium aphanidermatum, Gaeumannomyces graminisHigh fungicidal activity for specific derivatives[5]
N-acyl-N-arylalaninates with 1,2,3-thiadiazoleAlternaria brassicicola92% efficacy at 200 µg/mL (in vivo) for compound 1d[4]
Herbicidal Activity

Certain thiadiazole compounds have been investigated for their ability to control weed growth. These compounds can interfere with various plant physiological and biochemical processes.

Table 2: Herbicidal Activity of Selected Thiadiazole Derivatives

Compound/Derivative ClassTarget WeedsEfficacy DataReference
5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-oxadiazole-2-thiol derivativesBrassica campestris, Echinochloa crusgalliSignificant herbicidal effects[1]
2-cyanoacrylates with 1,2,3-thiadiazole ringRape, amaranth pigweed100% herbicidal activity at 1.5 kg/ha for specific derivatives[6]
2H-1,2,4-thiadiazolo[2,3-a]-pyrimidine derivativesMonocotyledonous plantsGood herbicidal activity[3]
Insecticidal Activity

The insecticidal potential of thiadiazole derivatives has also been explored, with some compounds acting on the nervous system of insects.

Table 3: Insecticidal Activity of Selected Thiadiazole Derivatives

Compound/Derivative ClassTarget InsectsEfficacy Data (LC50)Reference
N-((E)-3,7-dimethyl-2,6-octadien-1-yl)-N-(2-naphthyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideMyzus persicae (aphid)Significant insecticidal and repellent activity[2]
3-pyridyl-substituted 1,2,4-thiadiazole derivativesNilaparvata lugens, Nephotettix cincticeps, Aphis craccivoraGood insecticidal activity[7]
Thiazolidine derivatives of thiaclopridVarious insectsNeuroblocking potency proportional to Mulliken charge on the nitro oxygen or cyano nitrogen

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of new agrochemical candidates. Below are generalized protocols based on methodologies cited in the literature for testing thiadiazole derivatives.

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol is a standard method to assess the direct inhibitory effect of a compound on fungal growth.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a specific fungus.

Materials:

  • Test compound (e.g., a thiadiazole derivative)

  • Target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Solvent (e.g., DMSO)

  • Sterile petri dishes

  • Fungal plugs (from an actively growing culture)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Incorporate the test compound into molten PDA at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with only DMSO should be prepared.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by probit analysis.

Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol assesses the pre-emergence herbicidal activity of a compound.

Objective: To evaluate the effect of a test compound on the germination and early growth of target weed species.

Materials:

  • Test compound

  • Seeds of target weed species (e.g., Amaranthus retroflexus)

  • Filter paper

  • Petri dishes

  • Solvent (e.g., acetone)

  • Growth chamber

Procedure:

  • Prepare a series of dilutions of the test compound in a suitable solvent.

  • Place a sterile filter paper in each petri dish and moisten it with a specific volume of the test solution. A control dish with only the solvent should be included.

  • Allow the solvent to evaporate completely.

  • Place a defined number of seeds (e.g., 20) on the treated filter paper in each petri dish.

  • Add a specific volume of distilled water to each dish.

  • Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

  • After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Calculate the percentage of germination inhibition and the percentage of growth reduction compared to the control.

Synthesis and Logical Relationships

The synthesis of the core thiadiazole structures is a key step in the development of new agrochemical candidates.

General Synthesis of 1,2,5-Thiadiazole 1,1-Dioxides

The synthesis of 1,2,5-thiadiazole 1,1-dioxides can be broadly categorized into two main strategies.[4]

G cluster_0 Synthesis of 1,2,5-Thiadiazole 1,1-Dioxides diketones Diketones condensation Condensation diketones->condensation sulfamide Sulfamide sulfamide->condensation product 1,2,5-Thiadiazole 1,1-Dioxides condensation->product Strategy 1 thiadiazoles 1,2,5-Thiadiazoles or 1,2,5-Thiadiazole Oxides oxidation Oxidation thiadiazoles->oxidation oxidation->product Strategy 2

Caption: Synthetic strategies for 1,2,5-thiadiazole 1,1-dioxides.

Workflow for Agrochemical Candidate Screening

A logical workflow is crucial for the efficient discovery and development of new agrochemical compounds.

G start Design & Synthesis of Thiadiazole Derivatives in_vitro In Vitro Screening (Fungicidal, Herbicidal, Insecticidal) start->in_vitro quantitative Quantitative Assays (EC50, IC50, LC50) in_vitro->quantitative lead_id Lead Compound Identification quantitative->lead_id lead_id->start Inactive/Optimize in_vivo In Vivo / Greenhouse Testing lead_id->in_vivo Active formulation Formulation Development in_vivo->formulation field_trials Field Trials formulation->field_trials end Agrochemical Product field_trials->end

Caption: Workflow for agrochemical screening of thiadiazole derivatives.

Signaling Pathways and Mechanism of Action (Hypothesized)

While the specific signaling pathways for this compound are not elucidated, the mechanisms of action for some neonicotinoid insecticides, which can contain related heterocyclic rings, involve the nervous system. For fungicides, disruption of the fungal cell wall is a common target.

G cluster_insect Hypothesized Insecticidal MoA (Nervous System) cluster_fungus Hypothesized Fungicidal MoA (Cell Wall) insecticide Thiadiazole-based Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) insecticide->nAChR Binds to synapse Synaptic Transmission Disruption nAChR->synapse paralysis Paralysis & Death synapse->paralysis fungicide Thiadiazole-based Fungicide enzyme Cell Wall Synthesis Enzyme (e.g., Glucan Synthase) fungicide->enzyme Inhibits cell_wall Cell Wall Integrity Compromised enzyme->cell_wall lysis Cell Lysis cell_wall->lysis

Caption: Hypothesized mechanisms of action for thiadiazole-based agrochemicals.

Conclusion

The thiadiazole scaffold represents a promising area for the discovery of new agrochemicals with diverse modes of action. While specific data on this compound is currently limited in the public domain, the broader family of thiadiazole derivatives has demonstrated significant potential as fungicidal, herbicidal, and insecticidal agents. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and biological activity of this important class of heterocyclic compounds for applications in crop protection. Further research into the specific activities and mechanisms of this compound and its close analogs is warranted to fully understand its potential in agriculture.

References

Application Notes and Protocols: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide in Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Harnessing the Reactivity of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide for Click Chemistry Functionalization

While not a direct participant in conventional click chemistry reactions, this compound, a cyclic sulfamidate, serves as a potent and versatile precursor for introducing functionalities amenable to click chemistry. Its application in this context is primarily centered on its ability to undergo highly efficient and stereospecific ring-opening reactions with nucleophiles. This characteristic aligns with the principles of click chemistry, which favor high-yielding, specific, and reliable transformations.

The key application lies in the ring-opening of this compound with an azide source, such as sodium azide. This reaction installs a reactive azide handle onto a target molecule. The resulting azido-functionalized molecule is then primed for participation in the well-established and widely utilized copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This two-step sequence provides a robust and efficient strategy for the conjugation of biomolecules, the synthesis of complex pharmaceutical candidates, and the development of novel materials.

The advantages of using this compound as a gateway to click chemistry include:

  • High Reactivity and Efficiency: The strained five-membered ring of the cyclic sulfamidate is highly susceptible to nucleophilic attack, leading to near-quantitative yields in the ring-opening step.

  • Stereospecificity: The ring-opening reaction proceeds with a complete inversion of configuration at the carbon center attacked by the nucleophile, allowing for the synthesis of enantiomerically pure products.[1]

  • Versatility: The methodology is applicable to a wide range of molecules, enabling the introduction of an azide functionality at specific positions.

  • Bioorthogonality: The subsequent azide-alkyne cycloaddition reactions are bioorthogonal, meaning they can be performed in complex biological media without interfering with native biochemical processes.

In essence, this compound acts as a "masked" azide, providing a stable and readily accessible starting material that can be efficiently converted into a click-ready functional group. This makes it a valuable tool for researchers in drug discovery and chemical biology seeking to employ the power of click chemistry for molecular assembly and bioconjugation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 1,2,5-thiadiazolidine 1,1-dioxides.

Materials:

  • N-Methylethylenediamine

  • Sulfamide

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of N-methylethylenediamine (1.0 eq) in anhydrous pyridine, add sulfamide (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous copper sulfate solution to remove pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Reactant Molar Ratio Notes
N-Methylethylenediamine1.0Starting material
Sulfamide1.2
Pyridine-Solvent and base
Product Expected Yield Purification
This compound70-85%Flash Chromatography
Protocol 2: Azide Functionalization via Ring-Opening of this compound

This protocol describes the general procedure for the nucleophilic ring-opening of this compound with sodium azide to introduce an azide functionality.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired azido-functionalized product.

Reactant Molar Ratio Reaction Conditions Notes
This compound1.060-80 °C, 4-8 h
Sodium Azide1.5Nucleophile
Product Expected Yield Stereochemistry Purification
Azido-sulfamide derivative85-95%Inversion of configurationFlash Chromatography

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis Start_Synth N-Methylethylenediamine + Sulfamide Reaction_Synth Pyridine, RT, 12-18h Start_Synth->Reaction_Synth Workup_Synth Workup & Purification Reaction_Synth->Workup_Synth Product_Synth 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Workup_Synth->Product_Synth

Caption: Workflow for the synthesis of this compound.

Functionalization_Workflow cluster_functionalization Protocol 2: Azide Functionalization Start_Func 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Reaction_Func NaN₃, DMF, 60-80°C Start_Func->Reaction_Func Product_Func Azido-functionalized Molecule Reaction_Func->Product_Func Click_Reaction CuAAC or SPAAC Product_Func->Click_Reaction + Alkyne Final_Product Bioconjugate / Final Compound Click_Reaction->Final_Product

Caption: Two-step strategy for click chemistry applications.

Reaction_Mechanism reagents 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide + N₃⁻ transition_state SN2 Transition State reagents->transition_state Nucleophilic Attack product Ring-Opened Product (Azido-sulfamide) transition_state->product Inversion of Stereochemistry

Caption: Mechanism of the nucleophilic ring-opening reaction.

References

Application Notes and Protocols for the Synthesis and Purification of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis and purification of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, a heterocyclic compound with potential applications in pharmaceutical and agricultural development. The synthesis is presented as a three-step process, commencing with the formation of an intermediate N-(2-hydroxyethyl)-N'-methylsulfamide, followed by its chlorination, and subsequent intramolecular cyclization to yield the target compound. This protocol includes comprehensive methodologies, reagent specifications, and purification techniques suitable for a laboratory setting.

Introduction

This compound is a saturated heterocyclic compound belonging to the class of cyclic sulfamides. The sulfamide functional group is a key component in a variety of biologically active molecules. The synthesis of asymmetrically substituted cyclic sulfamides is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This protocol outlines a reproducible method for the laboratory-scale synthesis of this specific compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

synthesis_workflow cluster_0 Step 1: Synthesis of N-(2-hydroxyethyl)-N'-methylsulfamide cluster_1 Step 2: Chlorination cluster_2 Step 3: Intramolecular Cyclization start Ethanolamine + Sulfuryl Chloride intermediate1 2-Aminoethylsulfamoyl chloride intermediate start->intermediate1 Reaction in inert solvent product1 N-(2-hydroxyethyl)-N'-methylsulfamide intermediate1->product1 methylamine Methylamine methylamine->product1 Reaction with intermediate product1_c N-(2-hydroxyethyl)-N'-methylsulfamide product2 N-methyl-N'-(2-chloroethyl)sulfamide product1_c->product2 thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->product2 Chlorination product2_c N-methyl-N'-(2-chloroethyl)sulfamide final_product This compound product2_c->final_product k2co3 Potassium Carbonate (K2CO3) in DMSO k2co3->final_product Cyclization

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

3.1. Step 1: Synthesis of N-(2-hydroxyethyl)-N'-methylsulfamide

This step involves the reaction of ethanolamine with sulfuryl chloride to form an intermediate sulfamoyl chloride, which is then reacted in situ with methylamine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 10 mmol scale)Purity
EthanolamineC₂H₇NO61.080.61 g (10 mmol)≥99%
Sulfuryl chlorideSO₂Cl₂134.971.35 g (10 mmol)≥99%
Methylamine (40% in H₂O)CH₅N31.060.78 g (10 mmol)40% w/w
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous
Triethylamine (TEA)(C₂H₅)₃N101.192.02 g (20 mmol)≥99%
Hydrochloric acid (1 M)HCl36.46As needed1 M aq.
Sodium sulfateNa₂SO₄142.04As neededAnhydrous

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethanolamine (0.61 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) in 20 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of sulfuryl chloride (1.35 g, 10 mmol) in 10 mL of anhydrous dichloromethane.

  • Add the sulfuryl chloride solution dropwise to the stirred ethanolamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture back to 0 °C and add a solution of methylamine (0.78 g of 40% aqueous solution, 10 mmol) and triethylamine (1.01 g, 10 mmol) in 10 mL of dichloromethane dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 15 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude N-(2-hydroxyethyl)-N'-methylsulfamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30% to 70% ethyl acetate).

3.2. Step 2: Synthesis of N-methyl-N'-(2-chloroethyl)sulfamide

This step involves the chlorination of the hydroxyl group of the previously synthesized sulfamide using thionyl chloride.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 8 mmol scale)Purity
N-(2-hydroxyethyl)-N'-methylsulfamideC₃H₁₀N₂O₃S154.191.23 g (8 mmol)Purified
Thionyl chlorideSOCl₂118.971.14 g (9.6 mmol)≥99%
Dichloromethane (DCM)CH₂Cl₂84.9340 mLAnhydrous
PyridineC₅H₅N79.100.06 g (0.8 mmol)Anhydrous

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve N-(2-hydroxyethyl)-N'-methylsulfamide (1.23 g, 8 mmol) in 30 mL of anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous pyridine (0.06 g, 0.8 mmol).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add thionyl chloride (1.14 g, 9.6 mmol) dropwise to the stirred solution.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it into 50 mL of ice-cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude N-methyl-N'-(2-chloroethyl)sulfamide is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel using ethyl acetate/hexanes as the eluent.

3.3. Step 3: Synthesis of this compound

This final step involves the intramolecular cyclization of the chloro-sulfamide to form the target heterocyclic compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 6 mmol scale)Purity
N-methyl-N'-(2-chloroethyl)sulfamideC₃H₉ClN₂O₂S172.641.04 g (6 mmol)Crude/Purified
Potassium carbonate (K₂CO₃)K₂CO₃138.211.24 g (9 mmol)Anhydrous
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1330 mLAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93100 mLReagent Grade
Hydrochloric acid (5%)HCl36.46As needed5% aq.

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-methyl-N'-(2-chloroethyl)sulfamide (1.04 g, 6 mmol) in 30 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Add anhydrous potassium carbonate (1.24 g, 9 mmol) to the solution.

  • Stir the resulting mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with 100 mL of dichloromethane and acidify with 5% HCl until the pH is approximately 3-4.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water (3 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude product is purified by column chromatography on silica gel. Recrystallization from a suitable solvent system such as dichloromethane-petroleum ether (1:5) can afford the pure this compound.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Synthesis of N-(2-hydroxyethyl)-N'-methylsulfamideEthanolamine, Sulfuryl Chloride, MethylamineDCM0 to RT1460-75
2Chlorination of the alcoholThionyl ChlorideDCM0 to RT4-685-95
3Intramolecular CyclizationPotassium CarbonateDMSORT8-1280-90[1]

Note: Yields are estimates and can vary based on experimental conditions and purification efficiency.

Visualization of Key Relationships

reaction_logic start Starting Materials (Ethanolamine, SO2Cl2, Methylamine) precursor Acyclic Precursor (N-methyl-N'-(2-chloroethyl)sulfamide) start->precursor Multi-step synthesis base Base-mediated Deprotonation (K2CO3) precursor->base Activation cyclization Intramolecular Nucleophilic Substitution (SN2) base->cyclization Initiation product Final Product (this compound) cyclization->product Ring Formation

Caption: Logical flow of the final cyclization step.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct approach is the cyclization of N-methyl-1,2-ethanediamine with a sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base to neutralize the HCl byproduct. This method is a variation of established procedures for synthesizing cyclic sulfamides.[1]

Q2: Why is the choice of base important in this reaction?

A2: The reaction generates two equivalents of hydrochloric acid (HCl). A suitable base is crucial to neutralize this acid, preventing the protonation of the starting diamine and driving the reaction to completion. Tertiary amines, such as triethylamine or pyridine, are often used as they do not compete as nucleophiles.

Q3: What are the typical solvents used for this synthesis?

A3: Anhydrous, non-protic solvents are preferred to avoid reaction with sulfuryl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices that can dissolve the reactants and facilitate the reaction at controlled temperatures.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting diamine should diminish and a new spot for the product should appear. Staining with ninhydrin can be useful for visualizing the amine starting material. Alternatively, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and disappearance of reactants.

Q5: What are the main safety precautions for this synthesis?

A5: Sulfuryl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Question: My reaction has resulted in a very low yield of this compound. What are the possible causes?

  • Answer:

    • Moisture Contamination: Sulfuryl chloride readily hydrolyzes. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere.

    • Incorrect Stoichiometry: An excess of the diamine or base can sometimes lead to side reactions. Conversely, insufficient base will not effectively neutralize the generated HCl, stalling the reaction. A slight excess of the base (around 2.2 equivalents) is often optimal.

    • Reaction Temperature: The addition of sulfuryl chloride is typically performed at low temperatures (e.g., 0 °C or below) to control the exothermic reaction and prevent the formation of polymeric byproducts. After the addition, the reaction may need to be slowly warmed to room temperature to ensure completion.

    • Purity of Starting Materials: Impurities in the N-methyl-1,2-ethanediamine or the solvent can interfere with the reaction. Ensure the purity of all reagents before starting.

Problem 2: Formation of a significant amount of white precipitate or insoluble polymer.

  • Question: During the reaction, a large amount of an unidentifiable white solid has formed, and my desired product is not present. What could this be?

  • Answer: This is likely due to polymerization. This can occur if the concentration of the reactants is too high or if the sulfuryl chloride is added too quickly, leading to localized overheating. To mitigate this:

    • Use High Dilution: Perform the reaction in a larger volume of solvent.

    • Slow Addition: Add the sulfuryl chloride dropwise to the cooled solution of the diamine and base over an extended period.

    • Maintain Low Temperature: Ensure the reaction temperature is kept consistently low during the addition of sulfuryl chloride.

Problem 3: Difficulties in product purification.

  • Question: I am struggling to isolate the pure product from the crude reaction mixture. What purification techniques are recommended?

  • Answer:

    • Work-up Procedure: After the reaction is complete, it is crucial to quench any remaining sulfuryl chloride (e.g., with a careful addition of water or a saturated aqueous solution of sodium bicarbonate). The resulting mixture can then be extracted with an organic solvent. The organic layer should be washed with brine and dried.

    • Removal of Base Salts: The hydrochloride salt of the base (e.g., triethylammonium chloride) will precipitate during the reaction. This can be removed by filtration before the aqueous work-up.

    • Chromatography: Column chromatography on silica gel is often the most effective method for purifying the final product. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Data Presentation

EntrySubstituents (R¹, R²)Yield (%)
1N²-(Propionic acid methyl ester), N⁵-(tert-butyloxycarbonyl)86
2N²-(3'-methylbutyric acid methyl ester), N⁵-(propionyl)88
3N²-(Bis(1',4'-methoxycarbonyl)propyl), N⁵-(tert-butyloxycarbonyl)92
4N²-(Bis(1',3'-methoxycarbonyl)ethyl), N⁵-(tert-butyloxycarbonyl)82

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the synthesis of cyclic sulfamides from 1,2-diamines.[1]

Materials:

  • N-methyl-1,2-ethanediamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-1,2-ethanediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane.

  • Add the sulfuryl chloride solution dropwise to the stirred diamine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC until the starting diamine is consumed.

  • Cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_purification reagents 1. Dissolve N-methyl-1,2-ethanediamine and Triethylamine in anhydrous DCM cooling 2. Cool solution to 0 °C reagents->cooling so2cl2_prep 3. Prepare SO2Cl2 solution in anhydrous DCM addition 4. Add SO2Cl2 solution dropwise at 0 °C cooling->addition so2cl2_prep->addition stirring 5. Warm to RT and stir for 12-16 hours addition->stirring monitoring 6. Monitor by TLC stirring->monitoring quench 7. Quench with aq. NaHCO3 monitoring->quench extraction 8. Extract with DCM quench->extraction drying 9. Dry organic layers extraction->drying concentrate 10. Concentrate in vacuo drying->concentrate chromatography 11. Purify by column chromatography concentrate->chromatography product Final Product: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Common side products in "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound and related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides typically involves the intramolecular cyclization of a linear precursor. A common strategy is the base-mediated cyclization of N-methyl-N'-(2-chloroethyl)sulfamide. This precursor can be synthesized from the reaction of N-methyl-2-chloroethylamine with sulfamoyl chloride or a related sulfonylating agent.

Q2: What are the most common side products I might encounter during the synthesis?

During the synthesis of this compound, several side products can form, complicating purification and reducing the yield of the desired product. The most common impurities include:

  • Unreacted N-methyl-N'-(2-chloroethyl)sulfamide: Incomplete cyclization is a common issue, leaving the starting material in the reaction mixture.

  • Oligomeric Byproducts: Intermolecular reactions between molecules of the linear precursor can lead to the formation of dimers, trimers, and other higher-order oligomers. This is often observed as a tar-like or polymeric residue.

  • Isomeric Byproducts: Depending on the reaction conditions, particularly the base and solvent used, rearrangement or isomerization of the precursor or product may occur.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting materials or the product can occur, leading to undesired byproducts.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation is crucial for obtaining a high yield and purity of this compound. Consider the following strategies:

  • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular oligomerization, the reaction should be carried out under high-dilution conditions. This can be achieved by slowly adding the precursor to a solution of the base.

  • Choice of Base and Solvent: The choice of a non-nucleophilic base is important to avoid side reactions. The solvent should be inert and anhydrous to prevent hydrolysis. The selectivity of the reaction can be solvent-dependent; for instance, in some related syntheses, water as a solvent can promote rearrangement products, whereas ethanol may favor the desired cyclization.[1]

  • Reaction Temperature and Time: Optimize the reaction temperature and time to ensure complete conversion of the starting material without promoting decomposition or side reactions. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired product Incomplete cyclization.Increase reaction time or temperature. Ensure the base is of sufficient strength and purity.
Formation of oligomeric byproducts.Employ high-dilution conditions by adding the precursor solution dropwise to the base solution over an extended period.
Presence of a significant amount of unreacted starting material Insufficient base or reaction time.Use a slight excess of a strong, non-nucleophilic base. Monitor the reaction progress by TLC or LC-MS to ensure completion.
Formation of a tar-like or polymeric substance Intermolecular side reactions (oligomerization).Perform the reaction at a lower concentration (high dilution). Optimize the temperature to favor the desired intramolecular cyclization.
Difficulty in purifying the final product Presence of closely related impurities (e.g., oligomers with similar polarity).Utilize column chromatography with a carefully selected solvent system for separation. Recrystallization from a suitable solvent system can also be effective for removing minor impurities. In some cases, preparative HPLC may be necessary.

Experimental Protocols

General Protocol for the Cyclization of N-methyl-N'-(2-chloroethyl)sulfamide

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Preparation of the Base Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate) in an appropriate anhydrous solvent (e.g., DMF, THF). The amount of base should typically be in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the starting material.

  • Preparation of the Precursor Solution: Dissolve N-methyl-N'-(2-chloroethyl)sulfamide in the same anhydrous solvent used for the base solution to create a dilute solution.

  • Reaction: Under a nitrogen atmosphere, add the precursor solution dropwise from the dropping funnel to the stirred base solution at a controlled temperature (e.g., 0 °C to room temperature). The addition should be slow to maintain high-dilution conditions.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, quench the reaction mixture carefully (e.g., by adding a saturated aqueous solution of ammonium chloride if using a hydride base). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Further purification can be achieved by recrystallization from a suitable solvent.[2]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start N-methyl-N'-(2-chloroethyl)sulfamide cyclization Intramolecular Cyclization (High Dilution) start->cyclization base Base (e.g., NaH, K2CO3) in Anhydrous Solvent base->cyclization product Crude Product Mixture cyclization->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: A general workflow for the synthesis and purification of this compound.

Side_Products_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways precursor N-methyl-N'-(2-chloroethyl)sulfamide cyclization Intramolecular Cyclization precursor->cyclization Desired oligomerization Intermolecular Reaction precursor->oligomerization Undesired hydrolysis Reaction with H2O precursor->hydrolysis product 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide cyclization->product oligomers Oligomers/Polymers oligomerization->oligomers hydrolysis_products Hydrolysis Products hydrolysis->hydrolysis_products

Caption: Competing reaction pathways in the synthesis of this compound.

References

Purification challenges of "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and related cyclic sulfamides are column chromatography on silica gel and recrystallization. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Q2: What are the likely impurities in the synthesis of this compound?

A2: While specific byproducts for the reaction of N-methylethylenediamine and sulfamide are not extensively documented in publicly available literature, potential impurities can be inferred from the starting materials and reaction type. These may include:

  • Unreacted Starting Materials: N-methylethylenediamine and sulfamide.

  • Oligomeric Byproducts: Linear or cyclic oligomers formed from the reaction of multiple units of the starting materials.

  • Side Products: Products from incomplete cyclization or alternative reaction pathways.

  • Residual Solvents: Solvents used in the synthesis and workup, such as pyridine or DMF.

Q3: What is the stability of this compound during purification and storage?

A3: 1,2,5-Thiadiazolidine 1,1-dioxides are generally stable compounds. The related 1,2,5-thiadiazole 1,1-dioxides are reported to be stable to sublimation at temperatures up to 300°C. However, the ring can be susceptible to cleavage by strong nucleophiles. During purification, prolonged exposure to highly acidic or basic conditions should be avoided to prevent potential degradation. For storage, it is advisable to keep the compound in a cool, dry place, protected from moisture and strong bases.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended to ensure the purity of the final product:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the SO₂ stretches of the sulfamide.

Troubleshooting Guides

Silica Gel Chromatography Purification

Problem: My compound appears to be degrading on the silica gel column.

  • Possible Cause: The acidic nature of standard silica gel can cause the degradation of some sensitive compounds, including certain sulfamide derivatives.

  • Solution:

    • Neutralize the Silica Gel: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a neutralising agent like triethylamine (0.1-1% v/v).

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as deactivated (neutral) alumina or Florisil.

    • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

Problem: I am seeing poor separation of my product from impurities.

  • Possible Cause: The chosen eluent system may not have the optimal polarity to resolve the compound of interest from its impurities.

  • Solution:

    • Optimize the Eluent System: Systematically screen different solvent mixtures with varying polarities using TLC. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity to improve the separation of compounds with similar Rf values.

Recrystallization Purification

Problem: My compound is not crystallizing from the solution.

  • Possible Cause: The solution may be supersaturated, or the concentration of the compound may be too low.

  • Solution:

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound may be lower than the boiling point of the solvent, or there may be significant impurities present.

  • Solution:

    • Lower the Crystallization Temperature: Allow the solution to cool more slowly to room temperature before placing it in a cold bath.

    • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

    • Add a "Poorer" Solvent: If using a solvent in which the compound is very soluble, slowly add a solvent in which it is less soluble (a co-solvent) until the solution becomes slightly turbid, then heat to redissolve and cool slowly.

Data Presentation

Table 1: Typical Purification Yields for N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides (Analogs)

CompoundPurification MethodYield (%)
N-Boc-N'-substituted derivativeColumn Chromatography & Recrystallization82-92
N-propionyl derivativeColumn Chromatography75-90

Note: Data is for structurally related compounds and should be used as a general guideline.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and heat gently. An ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvent systems for polar compounds include ethanol, isopropanol, or mixtures like dichloromethane/petroleum ether.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or in a desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide chromatography Silica Gel Chromatography synthesis->chromatography Primary Method recrystallization Recrystallization synthesis->recrystallization Alternative/Secondary tlc TLC chromatography->tlc Fraction Monitoring pure_product Pure Product chromatography->pure_product recrystallization->pure_product hplc HPLC nmr NMR ms MS pure_product->hplc Purity Check pure_product->nmr Structure Confirmation pure_product->ms MW Confirmation

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_chrom Chromatography cluster_recryst Recrystallization start Purification Issue degradation Degradation on Column? start->degradation Chromatography poor_sep Poor Separation? no_crystals No Crystals? start->no_crystals Recrystallization oiling_out Oiling Out? degradation->poor_sep No neutralize Neutralize Silica or Change Phase degradation->neutralize Yes optimize_eluent Optimize Eluent (TLC Screening) poor_sep->optimize_eluent Yes no_crystals->oiling_out No induce Induce (Scratch/Seed) or Concentrate no_crystals->induce Yes slow_cool Slower Cooling or Change Solvent oiling_out->slow_cool Yes

Caption: Troubleshooting decision tree for common purification challenges.

Technical Support Center: Synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the intramolecular cyclization of N-(2-chloroethyl)-N'-methylsulfamide.

Q1: Why is the yield of my this compound consistently low?

A1: Low yields can stem from several factors throughout the synthetic process. The most common culprits are incomplete cyclization, side reactions, and degradation of the product. A systematic approach is necessary to diagnose and resolve the issue.

Troubleshooting Steps & Potential Solutions:

  • Incomplete Cyclization: The intramolecular reaction to form the five-membered ring is a critical, and often challenging, step.

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. While room temperature is often cited, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Base Strength and Stoichiometry: The choice and amount of base are crucial. A weak base may not sufficiently deprotonate the sulfamide nitrogen for the nucleophilic attack. Conversely, an overly strong base can promote side reactions. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. Ensure at least 1.5 equivalents of anhydrous K₂CO₃ are used.[1]

    • Solvent Effects: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Dimethyl sulfoxide (DMSO) is an effective solvent for this cyclization.[1] Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material.

  • Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, leading to a complex reaction mixture and low yield of the target compound.

    • Intermolecular Oligomerization: The N-(2-chloroethyl)-N'-methylsulfamide can react with itself or other molecules of the starting material to form linear or cyclic oligomers. This is more likely at higher concentrations.

      • Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by adding the starting material slowly to the reaction mixture containing the base.

    • Hydrolysis of the Chloroethyl Group: The presence of water in the reaction mixture can lead to the hydrolysis of the 2-chloroethyl group to a 2-hydroxyethyl group, rendering the molecule incapable of cyclization.

      • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

    • Elimination Reactions: Under strongly basic conditions, elimination of HCl from the 2-chloroethyl group can occur, forming a vinylsulfamide, which will not cyclize.

      • Solution: Use a moderately strong base like K₂CO₃ rather than stronger bases like hydroxides or alkoxides.

  • Product Degradation: The cyclic sulfamide product may be susceptible to degradation under certain conditions.

    • Harsh Work-up Conditions: Acidic or basic conditions during work-up can potentially cleave the thiadiazolidine ring.

      • Solution: Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strong acids or bases.

Q2: My crude product shows multiple spots on TLC/peaks in LC-MS. What are the likely impurities and how can I minimize them?

A2: The presence of multiple impurities indicates that side reactions are occurring. The most probable impurities are unreacted starting material, oligomers, and the hydrolyzed side product.

Identifying and Minimizing Impurities:

ImpurityIdentification (vs. Product)Formation ConditionsMinimization Strategy
N-(2-chloroethyl)-N'-methylsulfamide (Starting Material) More polar on TLCIncomplete reactionIncrease reaction time, consider gentle heating, ensure sufficient base.
Oligomers (Dimer, Trimer, etc.) Higher molecular weight in MSHigh concentration of reactantsUse high-dilution conditions (slow addition of starting material).
N-(2-hydroxyethyl)-N'-methylsulfamide More polar on TLC, mass +18 Da (Cl replaced by OH) in MSPresence of waterUse anhydrous solvents and reagents.
N-methyl-N'-vinylsulfamide Similar polarity to starting materialStrong basesUse a milder base like K₂CO₃.

Q3: How can I effectively purify this compound?

A3: Purification is typically achieved through chromatographic techniques. The polarity of the compound allows for good separation from less polar impurities.

Purification Protocol:

  • Column Chromatography: This is the most common method for purifying cyclic sulfamides.[1]

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, reverse-phase prep-HPLC can be employed.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, can be used.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route is a two-step process:

  • Formation of the Precursor: Synthesis of N-(2-chloroethyl)-N'-methylsulfamide from commercially available starting materials. This typically involves the reaction of N-methylsulfamoyl chloride with 2-chloroethylamine or a related reaction.

  • Intramolecular Cyclization: Base-mediated intramolecular cyclization of the N-(2-chloroethyl)-N'-methylsulfamide to form the five-membered heterocyclic ring.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to monitor and control are:

  • Anhydrous Conditions: To prevent hydrolysis of the chloroethyl group.

  • Choice and Stoichiometry of the Base: To ensure efficient deprotonation without promoting side reactions.

  • Reaction Concentration: To favor intramolecular cyclization over intermolecular oligomerization.

  • Temperature: To provide sufficient energy for the reaction to proceed to completion without causing degradation.

Q3: Are there alternative synthetic strategies to produce the 1,2,5-thiadiazolidine 1,1-dioxide ring system?

A3: Yes, another potential route involves the oxidation of a pre-formed 2-methyl-1,2,5-thiadiazolidine. This approach starts with the cyclization to form the thiadiazolidine ring, which is then oxidized to the 1,1-dioxide using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This can be a viable alternative if the direct cyclization to the dioxide proves problematic.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): For a quick and easy way to follow the disappearance of the starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To get more detailed information about the components of the reaction mixture, including the molecular weights of byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl group (SO₂).

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Illustrative Data)

ParameterCondition AYield (A)Condition BYield (B)Rationale
Base K₂CO₃ (1.5 equiv)85-92%[1]NaH (1.2 equiv)60-70%Stronger base may increase side reactions like elimination.
Solvent Anhydrous DMSO85-92%[1]Anhydrous THF50-60%DMSO better solubilizes the sulfamide and promotes the reaction.
Concentration 0.01 M88%0.1 M65%Higher dilution favors intramolecular cyclization over oligomerization.
Temperature Room Temperature85-92%[1]60 °C80%Gentle heating may be needed, but higher temperatures can increase side reactions.
Water Content Anhydrous85-92%[1]1% H₂O<30%Water leads to hydrolysis of the starting material.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroethyl)-N'-methylsulfamide (Precursor)

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloroethylamine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine (2.2 equiv) to the solution.

  • Addition of Sulfamoyl Chloride: In the dropping funnel, prepare a solution of N-methylsulfamoyl chloride (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-chloroethyl)-N'-methylsulfamide.

Protocol 2: Synthesis of this compound (Intramolecular Cyclization)

This protocol is adapted from the general procedure for the synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides.[1]

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-chloroethyl)-N'-methylsulfamide (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equiv) to the solution in one portion.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with dichloromethane and acidify with 5% HCl. Separate the organic layer, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.[1] Yields for analogous compounds are reported to be in the range of 82-92%.[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_precursor Step 1: Precursor Synthesis cluster_cyclization Step 2: Intramolecular Cyclization start 2-Chloroethylamine HCl + N-Methylsulfamoyl Chloride reaction1 Reaction in DCM with Triethylamine at 0°C to RT start->reaction1 workup1 Aqueous Work-up reaction1->workup1 purification1 Column Chromatography workup1->purification1 precursor N-(2-chloroethyl)-N'-methylsulfamide purification1->precursor reaction2 Reaction in Anhydrous DMSO with K2CO3 at RT precursor->reaction2 workup2 Acidic Work-up reaction2->workup2 purification2 Column Chromatography workup2->purification2 product 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide purification2->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions low_yield Low Yield analyze Analyze Crude Product (TLC, LC-MS) low_yield->analyze incomplete Incomplete Reaction? analyze->incomplete impurities Multiple Impurities? analyze->impurities sol_incomplete Increase reaction time Adjust temperature Check base stoichiometry incomplete->sol_incomplete Yes sol_oligomers Use high-dilution conditions impurities->sol_oligomers High MW impurities sol_hydrolysis Use anhydrous reagents/solvents impurities->sol_hydrolysis Polar impurities sol_elimination Use a milder base impurities->sol_elimination Isomeric impurities

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

"2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" reaction scale-up considerations and issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Reaction Scale-Up

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the challenges of transitioning this synthesis from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the formation of the 1,2,5-thiadiazolidine ring, followed by the oxidation of the sulfur atom. A common laboratory-scale synthesis involves the cyclization of N-methylethane-1,2-diamine with a sulfurylating agent, followed by oxidation.

Q2: What are the main challenges encountered during the scale-up of the cyclization step?

A2: Key challenges during the scale-up of the cyclization step include:

  • Exothermic Reaction Control: The reaction of diamines with sulfurylating agents can be highly exothermic. Managing heat removal is critical to prevent runaway reactions and ensure product quality.

  • Reagent Addition Rate: Controlling the addition rate of the sulfurylating agent is crucial. Too rapid an addition can lead to localized overheating and side product formation.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is vital for consistent reaction progress and to avoid localized high concentrations of reactants.

  • Corrosion: The use of reagents like sulfuryl chloride can lead to the formation of corrosive byproducts (e.g., HCl), necessitating the use of corrosion-resistant reactors.

Q3: What are the common issues faced when scaling up the oxidation step?

A3: The oxidation of the thiadiazolidine ring to the 1,1-dioxide presents its own set of scale-up challenges:

  • Oxidizing Agent Selection: While laboratory syntheses might use potent oxidizing agents, safety and cost considerations at scale may necessitate the use of alternatives like hydrogen peroxide with a catalyst.

  • Temperature Control: Oxidation reactions are often exothermic. Maintaining the optimal temperature is critical to prevent over-oxidation or decomposition of the product.

  • Phase Transfer Issues: If the reaction involves multiple phases (e.g., aqueous oxidant and organic substrate), efficient phase transfer catalysis or vigorous mixing is required for a reasonable reaction rate.

  • Byproduct and Waste Management: The use of oxidizing agents can generate significant amounts of waste that require proper handling and disposal.

Q4: Are there any specific safety precautions to consider during scale-up?

A4: Yes, several safety precautions are paramount:

  • Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or reaction calorimetry studies to understand the thermal profile of both the cyclization and oxidation reactions.

  • Pressure Management: Be aware of potential off-gassing, especially during the cyclization step with reagents that produce HCl or other volatile byproducts. Ensure the reactor is equipped with an adequate pressure relief system.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, splash goggles, and face shields, particularly when handling corrosive reagents.

  • Ventilation: Ensure adequate ventilation to handle any fumes or vapors that may be released.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Low Yield in Cyclization Step Poor temperature control leading to side reactions.Implement a more robust cooling system for the reactor. Optimize the addition rate of the sulfurylating agent to better manage the exotherm.
Inefficient mixing causing localized reactant concentrations.Evaluate and improve the reactor's agitation system. Consider using baffles to enhance mixing.
Moisture in reactants or solvents.Ensure all reactants and solvents are anhydrous, as moisture can react with the sulfurylating agent.
Incomplete Oxidation Insufficient amount of oxidizing agent.Increase the molar equivalents of the oxidizing agent. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, HPLC).
Poor phase transfer of the oxidant.If using a two-phase system, consider adding a phase transfer catalyst. Increase agitation speed to improve interfacial contact.
Reaction temperature is too low.Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition.
Product Decomposition during Work-up Product instability at high temperatures or extreme pH.Perform the work-up at a lower temperature. Use milder acids or bases for pH adjustment.
Presence of residual oxidant.Ensure the oxidant is fully quenched before initiating product isolation steps.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.Perform a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or crystallization.
Presence of closely related impurities.Optimize the reaction conditions to minimize impurity formation. Develop a more selective purification method, such as column chromatography or recrystallization with a specific solvent system.

Experimental Protocols

Key Experiment: Scale-Up of this compound Synthesis (5L Scale)

Step 1: Cyclization to form 2-Methyl-1,2,5-thiadiazolidine

  • Reactor Setup: A 10L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber containing a sodium hydroxide solution is used.

  • Reagent Preparation: A solution of N-methylethane-1,2-diamine (740 g, 10 mol) in anhydrous dichloromethane (4 L) is charged into the reactor.

  • Reaction: The reactor contents are cooled to 0-5 °C using a circulating chiller. A solution of sulfuryl chloride (1.35 kg, 10 mol) in anhydrous dichloromethane (1 L) is added dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting diamine.

  • Work-up: After complete addition, the reaction mixture is stirred for an additional hour at 5 °C. The mixture is then slowly quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-Methyl-1,2,5-thiadiazolidine.

Step 2: Oxidation to this compound

  • Reactor Setup: The same 10L reactor is cleaned and set up as described above.

  • Reagent Preparation: The crude 2-Methyl-1,2,5-thiadiazolidine from the previous step is dissolved in acetic acid (5 L).

  • Reaction: The solution is cooled to 10-15 °C. 30% Hydrogen peroxide (1.13 kg, 10 mol) is added dropwise over 2-3 hours, ensuring the temperature does not exceed 25 °C. A catalytic amount of sodium tungstate can be added to facilitate the oxidation.

  • Reaction Monitoring: The reaction is monitored by HPLC for the formation of the desired product and the disappearance of the starting material.

  • Work-up: After the reaction is complete, the mixture is cooled to 10 °C and the excess hydrogen peroxide is quenched by the slow addition of a sodium bisulfite solution. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Scale_Up_Workflow cluster_cyclization Step 1: Cyclization cluster_oxidation Step 2: Oxidation reagents_cyclo N-methylethane-1,2-diamine + Sulfuryl Chloride + Dichloromethane reactor_cyclo 10L Jacketed Reactor (0-10 °C) reagents_cyclo->reactor_cyclo Controlled Addition workup_cyclo Quench (NaHCO3) + Extraction reactor_cyclo->workup_cyclo Reaction Completion crude_intermediate Crude 2-Methyl-1,2,5-thiadiazolidine workup_cyclo->crude_intermediate reagents_oxid Crude Intermediate + Hydrogen Peroxide + Acetic Acid crude_intermediate->reagents_oxid reactor_oxid 10L Jacketed Reactor (10-25 °C) reagents_oxid->reactor_oxid Controlled Addition workup_oxid Quench (NaHSO3) + Extraction reactor_oxid->workup_oxid Reaction Completion purification Recrystallization workup_oxid->purification final_product Pure this compound purification->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_temp Review Temperature Logs start->check_temp check_addition Review Reagent Addition Rate start->check_addition check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Analyze Raw Material Purity start->check_reagents optimize_cooling Improve Cooling Capacity check_temp->optimize_cooling adjust_rate Modify Addition Profile check_addition->adjust_rate improve_agitation Increase Agitation/ Install Baffles check_mixing->improve_agitation purify_reagents Use Higher Purity Reagents check_reagents->purify_reagents

Caption: Troubleshooting logic for addressing low yield issues during scale-up.

Troubleshooting low yield in the synthesis of "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of this compound. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Troubleshooting

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis can stem from various factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1] Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Atmospheric Moisture and Oxygen: Many organic synthesis reactions are sensitive to air and moisture.[1] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[1] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[2][3] Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]

Synthesis-Specific Issues

Question: I am attempting a cyclization reaction to form the 1,2,5-thiadiazolidine 1,1-dioxide ring and observing a low yield. What could be the issue?

Answer: The formation of the 1,2,5-thiadiazolidine 1,1-dioxide ring, a cyclic sulfamide, can be challenging. Potential issues include:

  • Inefficient Cyclization: The intramolecular ring-closing step may be slow or reversible. Consider optimizing the reaction conditions such as temperature, solvent, and base (if applicable).

  • Side Reactions: The starting materials may undergo intermolecular reactions or other side reactions that compete with the desired cyclization. For instance, the reaction between ammonia and sulfuryl chloride is known to produce side products, and low temperatures are often required to suppress these.[4]

  • Reagent Reactivity: The reactivity of the sulfonamide precursors is crucial. The use of sulfonyl chlorides is common in sulfonamide synthesis and they are generally more reactive than sulfonyl fluorides.[5]

Question: My purification process seems to be causing significant product loss. What are some best practices for purifying this compound?

Answer: Purification of polar, heterocyclic compounds can be challenging. Here are some suggestions:

  • Crystallization: If your product is a solid, recrystallization is often the best method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. For some sulfonamides, isopropanol with about 30% water has been found to be an effective solvent for recrystallization.[2]

  • Chromatography: If crystallization is not effective, column chromatography on silica gel may be necessary. However, be aware that some compounds can be sensitive to the acidic nature of silica gel.[3] Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help prevent streaking and improve recovery for amine-containing compounds.[6]

  • Extraction: During aqueous workup, ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize recovery.

Data Presentation

Table 1: General Troubleshooting Parameters for Low Yield

ParameterPotential IssueRecommended Action
Reaction Temperature Too low (slow reaction) or too high (decomposition/side reactions)Optimize temperature in small-scale experiments.
Reaction Time Too short (incomplete reaction) or too long (product degradation)Monitor reaction progress by TLC or LC-MS to determine optimal time.
Reagent Purity Impurities interfering with the reactionUse high-purity reagents and dry solvents.
Atmosphere Presence of moisture or oxygen for sensitive reactionsUse an inert atmosphere (N₂ or Ar).
Stirring Inefficient mixing in heterogeneous reactionsEnsure adequate stirring speed.
Workup Procedure Product loss during extraction or washingOptimize pH and perform multiple extractions.
Purification Method Decomposition on silica gel or poor crystallization recoveryTest different purification techniques and solvent systems.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[5]

  • Dissolve the sulfonyl chloride (1 mmol) in an appropriate solvent such as acetonitrile (15 mL).

  • Slowly add the amine (1 mmol) to the solution.

  • Reflux the reaction mixture for 1 hour or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and concentrate it using a rotary evaporator.

  • If necessary, purify the crude product by silica gel chromatography or recrystallization. [5]

General Protocol for the Synthesis of 1,2,5-Thiadiazole Derivatives

A general method for the synthesis of the 1,2,5-thiadiazole ring involves the reaction of a 1,2-diamine with a sulfur source like sulfur monochloride or dichloride.[7]

  • Add the 1,2-diamine dihydrochloride (0.05 mol) and sulfur monochloride (0.2 mol) to a suitable solvent like dimethylformamide (25 mL).

  • Heat the mixture at 100°C for two hours.

  • Cool the mixture to approximately 60°C and add water (100 mL).

  • Perform steam distillation on the aqueous mixture.

  • Make the steam distillate just alkaline with sodium carbonate and extract with an organic solvent like diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over a drying agent (e.g., magnesium sulfate), and distill to obtain the product.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions assess_purity Assess Reagent and Solvent Purity check_conditions->assess_purity Conditions OK optimize_params Systematically Optimize Reaction Parameters check_conditions->optimize_params Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK assess_purity->optimize_params Impure review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize_params Inadequate review_workup->optimize_params Losses Detected

A flowchart outlining the systematic approach to troubleshooting low reaction yields.

General Synthesis Pathway for 1,2,5-Thiadiazolidine 1,1-dioxides

SynthesisPathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product diamine 1,2-Diamine cyclization Cyclization diamine->cyclization sulfur_source Sulfur Source (e.g., SO2Cl2) sulfur_source->cyclization product 1,2,5-Thiadiazolidine 1,1-dioxide cyclization->product

A simplified diagram illustrating the general synthetic route to the 1,2,5-thiadiazolidine 1,1-dioxide core structure.

References

"2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the purity of my this compound sample over time. What are the potential causes?

A1: A decrease in purity of this compound can be attributed to several factors, primarily chemical instability leading to degradation. The most common degradation pathways for similar heterocyclic compounds include hydrolysis, photodegradation, and thermal decomposition. The rate of degradation is often influenced by storage conditions such as temperature, humidity, light exposure, and the pH of the solution if the compound is in a liquid form.

Q2: My experiment involves dissolving the compound in an aqueous buffer. I am seeing unexpected peaks in my analytical chromatogram. Could this be due to hydrolysis?

A2: Yes, it is highly probable that the new peaks are degradation products resulting from hydrolysis. The thiadiazolidine ring, particularly the sulfonamide (S-N) bond, can be susceptible to cleavage in the presence of water. The rate of hydrolysis is significantly affected by pH. Both acidic and basic conditions can catalyze the ring-opening of the heterocyclic structure.[1][2][3][4] It is recommended to run control experiments with the buffer alone and to analyze your sample at different time points to monitor the formation of these new peaks.

Q3: What are the likely products of hydrolytic degradation?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the hydrolysis of similar cyclic sulfonamides, the primary degradation pathway is likely the cleavage of the S-N bond. This would result in the opening of the thiadiazolidine ring to form N-(2-aminoethyl)-N-methylsulfamic acid. Further degradation could also occur.

Q4: I am using this compound in a process that requires heating. What is its thermal stability?

A4: While specific thermal decomposition data is limited, heterocyclic compounds can be susceptible to thermal stress.[5] It is advisable to determine the thermal stability of your specific batch under your experimental conditions. Techniques like thermogravimetric analysis (TGA) can provide information on the decomposition temperature. If you suspect thermal degradation, you may observe discoloration of the sample or the appearance of new impurities.

Q5: My experimental setup is exposed to ambient light. Could this be affecting the stability of the compound?

A5: Yes, photodegradation is a plausible cause for instability. Sulfonamide-containing compounds have been shown to degrade upon exposure to UV or even visible light.[6][7][8] This process can be accelerated in the presence of photosensitizers or oxidizing agents. To minimize photodegradation, it is recommended to work with the compound in a dark environment or to use amber-colored glassware or light-protective containers.

Quantitative Data Summary

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 25°C

pHTime (hours)Purity (%)Major Degradant 1 (%)
2.0099.8< 0.1
2498.51.2
4897.12.5
7.0099.8< 0.1
2499.7< 0.1
4899.60.2
9.0099.8< 0.1
2498.21.5
4896.53.1

Table 2: Illustrative Photostability of this compound (Solid State)

ConditionExposure Time (hours)Purity (%)
Dark Control7299.8
ICH Option 2 (Cool white fluorescent light)2499.2
4898.5
7297.8
ICH Option 2 (Near UV light)2498.9
4897.9
7296.9

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[9][10][11]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Keep the solution at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis.

    • If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Take samples at 0, 2, 4, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and keep it in an oven at a set temperature (e.g., 80°C).

    • Take samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation (Solid State):

    • Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples at appropriate time intervals.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any major degradation products.

Visualizations

cluster_hydrolysis Hydrolytic Degradation Pathways Compound 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Intermediate Ring-Opened Intermediate Compound->Intermediate H₂O / H⁺ or OH⁻ (S-N bond cleavage) Product N-(2-aminoethyl)-N-methylsulfamic acid Intermediate->Product Rearrangement

Caption: Proposed hydrolytic degradation pathway for this compound.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis end Identify Degradants & Determine Degradation Rate analysis->end

Caption: General workflow for a forced degradation study.

References

Preventing byproduct formation in "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing 5-membered cyclic sulfamides like this compound is through the intramolecular cyclization of a linear precursor. This typically involves the reaction of N-methyl-N'-(2-chloroethyl)sulfamide in the presence of a non-nucleophilic base.

Q2: What are the potential byproducts in the synthesis of this compound?

While specific literature on byproducts for this exact molecule is scarce, based on analogous reactions, potential byproducts could include:

  • Dimeric and oligomeric species: These can form through intermolecular reactions between two or more molecules of the linear precursor.

  • N-methyl-N'-(vinyl)sulfamide: This can result from the elimination of HCl from the starting material, N-methyl-N'-(2-chloroethyl)sulfamide, especially with stronger, bulkier bases.

  • Hydrolysis products: If water is present in the reaction, the sulfonyl group can be susceptible to hydrolysis, leading to the formation of sulfamic acid derivatives.

Q3: How can I minimize the formation of dimeric and oligomeric byproducts?

High dilution conditions are crucial to favor the intramolecular cyclization over intermolecular reactions. Running the reaction at a low concentration of the starting material will decrease the probability of molecules reacting with each other.

Q4: What is the recommended solvent and base for this reaction?

A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) is generally recommended.[1][2] For the base, potassium carbonate (K₂CO₃) is a common choice as it is effective in promoting the cyclization while being mild enough to minimize elimination side reactions.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product 1. Inactive base. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material (N-methyl-N'-(2-chloroethyl)sulfamide).1. Use freshly dried, high-purity base. 2. Gradually increase the reaction temperature (e.g., from room temperature to 50°C) and monitor the reaction progress by TLC or LC-MS. 3. Verify the purity of the starting material by NMR and/or melting point.
Presence of a significant amount of high molecular weight impurities Intermolecular side reactions leading to dimers and oligomers.1. Employ high dilution conditions (use a larger volume of solvent). 2. Add the starting material slowly to the reaction mixture containing the base.
Formation of a major byproduct with a similar polarity to the product Possible formation of the elimination product, N-methyl-N'-(vinyl)sulfamide.1. Use a milder base (e.g., NaHCO₃ instead of K₂CO₃). 2. Maintain a lower reaction temperature.
Product degradation during workup The cyclic sulfamide ring may be sensitive to strongly acidic or basic conditions.1. Use a mild acidic solution (e.g., saturated NH₄Cl) for neutralization. 2. Avoid prolonged exposure to strong acids or bases during extraction and purification.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on known methods for analogous compounds.[1][2]

Materials:

  • N-methyl-N'-(2-chloroethyl)sulfamide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-methyl-N'-(2-chloroethyl)sulfamide (1 equivalent) in anhydrous DMSO (0.05 M), add anhydrous K₂CO₃ (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of water).

  • Wash the combined organic layers with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents: - N-methyl-N'-(2-chloroethyl)sulfamide - Anhydrous K₂CO₃ - Anhydrous DMSO dissolve Dissolve starting material in DMSO prep_reagents->dissolve add_base Add K₂CO₃ dissolve->add_base react Stir at room temperature (12-24h) add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with water monitor->quench extract Extract with DCM quench->extract wash Wash with NH₄Cl and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide purify->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Intermolecular Reactions start->cause1 High MW Impurities cause2 Elimination (Vinyl Sulfamide) start->cause2 Byproduct of Similar Polarity cause3 Incomplete Reaction start->cause3 Starting Material Remains sol1 Increase Dilution / Slow Addition cause1->sol1 sol2 Use Milder Base / Lower Temperature cause2->sol2 sol3 Increase Reaction Time / Temperature cause3->sol3

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Spectroscopic Analysis of Impurities in 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of impurities in "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities that might be present in a "this compound" sample?

A1: While specific impurity profiles are unique to the synthesis and storage conditions, potential impurities in pharmaceutical samples can be broadly categorized as:

  • Organic Impurities: These can be starting materials, intermediates, by-products, or degradation products. For "this compound," this could include unreacted starting materials or products from side reactions.

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.

Q2: Which spectroscopic techniques are most suitable for identifying and quantifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is generally most effective for impurity profiling.[1][2] High-Performance Liquid Chromatography (HPLC) is a primary method for separating impurities.[3] For structural elucidation and quantification, it is often coupled with:

  • Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns crucial for identifying unknown impurities.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the molecule's carbon-hydrogen framework.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of specific functional groups within an impurity.[4]

Q3: I see an unexpected peak in my HPLC chromatogram. What is the first step I should take?

A3: The initial step is to determine if the peak is a true impurity or an artifact.

  • Blank Injection: Run a blank (mobile phase) to check for carryover from previous injections or system contamination.

  • Placebo Analysis: If analyzing a formulated product, analyze a placebo sample (all excipients without the active pharmaceutical ingredient - API) to see if the peak originates from an excipient.

  • Stress Studies: Subject a pure sample of "this compound" to stress conditions (e.g., acid, base, heat, light) to see if the impurity peak is a degradation product.

Troubleshooting Guides

Issue 1: An Unknown Peak is Detected in the Mass Spectrum
Possible Cause Troubleshooting Step
ContaminationRun a blank and check for the presence of the peak. Clean the injection port and column if necessary.
Co-eluting ImpurityOptimize the HPLC method to improve separation. Adjust the gradient, flow rate, or change the column stationary phase.
In-source FragmentationVary the ionization source parameters (e.g., cone voltage) to see if the peak intensity changes, which might indicate it's a fragment of the parent molecule.
Issue 2: Poor Resolution or Asymmetric Peaks in HPLC
Possible Cause Troubleshooting Step
Column OverloadDilute the sample and re-inject.
Inappropriate Mobile PhaseAdjust the pH or organic modifier concentration of the mobile phase.
Column DegradationFlush the column with a strong solvent or replace the column if it's at the end of its lifespan.
Issue 3: NMR Spectrum Shows Unexpected Signals
Possible Cause Troubleshooting Step
Residual SolventsCompare the chemical shifts of the unknown signals with common laboratory solvents. The chemical shifts of residual solvents are well-documented.
Presence of IsomersConsider the possibility of diastereomers or enantiomers which may have slightly different chemical shifts.[6][7]
Degradation ProductCompare the spectrum with that of a stressed sample to see if the signals correspond to a known degradant.

Experimental Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for developing a method for the analysis of "this compound" and its impurities.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
MS Detector Electrospray Ionization (ESI) in positive and negative modes
MS Scan Range m/z 100-1000
Protocol 2: Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh approximately 5-10 mg of the "this compound" sample.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for referencing the chemical shifts.

  • Filtration: Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra. For impurity identification, 2D NMR experiments like COSY and HSQC may be necessary.

Data Presentation

Table 1: Hypothetical Impurity Profile from HPLC-UV Analysis
Peak # Retention Time (min) Relative Retention Time (RRT) Area % Potential Identification
12.50.50.08Starting Material 1
24.10.820.12By-product A
35.01.0099.75This compound
46.81.360.05Degradant X

Visualizations

Experimental_Workflow cluster_sample Sample Analysis cluster_detection Detection & Identification Sample Sample of this compound HPLC HPLC Separation Sample->HPLC UV UV Detector HPLC->UV MS Mass Spectrometer HPLC->MS Impurity_Fraction Isolate Impurity (if necessary) HPLC->Impurity_Fraction Profile Impurity Profile UV->Profile Structure Structure Elucidation MS->Structure NMR NMR Spectroscopy NMR->Structure FTIR FTIR Spectroscopy FTIR->Structure Impurity_Fraction->NMR Impurity_Fraction->FTIR

Caption: Workflow for Impurity Identification.

Troubleshooting_Tree Start Unexpected Peak in Chromatogram IsItReal Is the peak real? Start->IsItReal SourceID Identify the source IsItReal->SourceID Yes Blank Run Blank Analysis IsItReal->Blank No Degradation Is it a degradant? SourceID->Degradation API Only? Placebo Run Placebo Analysis SourceID->Placebo Formulated? Stress Perform Stress Testing Degradation->Stress Artifact Artifact (System Peak/ Carryover) Blank->Artifact Placebo->Degradation Peak not in Placebo Excipient Excipient-Related Placebo->Excipient Peak in Placebo Degradant Degradation Product Stress->Degradant Peak in Stressed Sample ProcessImpurity Process-Related Impurity Stress->ProcessImpurity Peak not in Stressed Sample

Caption: Troubleshooting Decision Tree for Unexpected Peaks.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and Other Sulfonamide Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial and antiviral drug discovery is in a constant state of evolution, driven by the persistent challenge of resistance and the need for novel therapeutic agents. Within this dynamic field, sulfonamide-based heterocyclic compounds have long been a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents. This guide provides a detailed comparison of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its derivatives against other prominent sulfonamide heterocyclic compounds, supported by available experimental data to inform future research and development efforts.

Overview of Sulfonamide Heterocycles

Sulfonamides, characterized by the -SO₂NH₂ functional group, have been integral to the development of antibacterial, antiviral, and anticancer drugs.[1] The incorporation of this moiety into heterocyclic ring systems can significantly enhance their pharmacological properties.[1][2] This guide will focus on a comparative analysis of the saturated 1,2,5-thiadiazolidine 1,1-dioxide scaffold with other key five-membered sulfonamide-containing heterocycles, namely 1,3,4-thiadiazoles and thiazolidinones.

Chemical Structures at a Glance

Below are the representative chemical structures of the heterocyclic classes discussed in this guide.

Sulfonamide_Heterocycles cluster_0 1,2,5-Thiadiazolidine 1,1-dioxide Scaffold cluster_1 1,3,4-Thiadiazole Scaffold cluster_2 Thiazolidinone Scaffold 2-Methyl-1,2,5-thiadiazolidine_1,1-dioxide 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide 1,3,4-Thiadiazole 2-Amino-5-substituted- 1,3,4-thiadiazole Thiazolidinone Thiazolidin-4-one derivative

Caption: Core structures of the compared sulfonamide heterocyclic scaffolds.

Comparative Performance: Antimicrobial Activity

Direct comparative experimental data between this compound and other sulfonamide heterocycles is limited in publicly available literature. However, by collating data from various studies, a preliminary performance assessment can be made.

Compound ClassRepresentative Compound(s)Target Organism(s)Key Findings (MIC µg/mL)Reference
1,2,5-Thiadiazolidine 1,1-dioxides N,N'-Substituted derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicansModerate to low activity observed. Specific MIC values are not provided in the abstract, indicating a need for more detailed investigation.[1]
1,3,4-Thiadiazoles Various 2,5-disubstituted derivativesGram-positive and Gram-negative bacteria, FungiMany derivatives exhibit potent antimicrobial activity, with some showing MICs ranging from <1 to 128 µg/mL against various strains. Activity is highly dependent on substitution patterns.[2][3][4]
Thiazolidinones Thiazolidin-4-one derivativesGram-positive and Gram-negative bacteria, FungiA broad range of activities is reported, with some compounds demonstrating significant potency (MICs as low as 1-7 µM). Halogen and hydroxy substitutions on aryl moieties appear to enhance activity.[5]

Comparative Performance: Antiviral Activity

Compound ClassRepresentative Compound(s)Target Virus(es)Key FindingsReference
1,2,5-Thiadiazolidine 1,1-dioxides N/AN/AData not available in the reviewed literature.
1,3,4-Thiadiazoles Various substituted derivativesHIV-1, HIV-2, Hepatitis C Virus (HCV)Some derivatives have shown promising anti-HIV activity by inhibiting reverse transcriptase. Activity is structure-dependent.[6]
Thiazolidinones Thiazolidin-4-one derivativesHIV-1, HIV-2, Hepatitis C Virus (HCV)Certain derivatives have been identified as non-nucleoside inhibitors of viral replication, with some showing activity against HCV.[6]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies from the cited studies are crucial.

Synthesis of N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

A general synthetic route involves a two-step process starting from (tert-butyloxycarbonylsulfonyl) L-amino acid methyl esters. These precursors are synthesized by the sulfamoylation of the corresponding aminoester derivatives. The subsequent cyclization step to form the thiadiazolidine ring is a key transformation, though specific reaction conditions can vary.[1]

Synthesis_Thiadiazolidine_Dioxide Aminoester L-Amino acid methyl ester Sulfamoylation Sulfamoylation Aminoester->Sulfamoylation Precursor (tert-butyloxycarbonylsulfonyl) L-amino acid methyl ester Sulfamoylation->Precursor Cyclization Cyclization Precursor->Cyclization Product N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-dioxide Cyclization->Product

Caption: General synthesis workflow for 1,2,5-thiadiazolidine 1,1-dioxides.

Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity of synthesized compounds is typically evaluated using standard methods such as broth microdilution or agar well diffusion to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in broth in 96-well microtiter plates.

  • Incubation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antimicrobial_Assay_Workflow Start Start PrepInoculum Prepare standardized microbial inoculum Start->PrepInoculum PrepCompounds Prepare serial dilutions of test compounds Start->PrepCompounds Inoculation Inoculate microtiter plates PrepInoculum->Inoculation PrepCompounds->Inoculation Incubation Incubate at 37°C Inoculation->Incubation ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC End End ReadMIC->End

Caption: Standard workflow for determining Minimum Inhibitory Concentration.

Signaling Pathways and Mechanisms of Action

The biological activity of sulfonamide heterocycles is often attributed to their ability to inhibit key enzymes. For instance, many sulfonamides target dihydropteroate synthase in bacteria, an essential enzyme in the folate biosynthesis pathway. In the context of antiviral and anticancer activity, other targets such as proteases, reverse transcriptases, and carbonic anhydrases are of significant interest.[3][7] The precise mechanism of action for this compound and its derivatives is not well-elucidated in the available literature and represents a critical area for future investigation.

Signaling_Pathway_Inhibition cluster_bacteria Bacterial Folate Biosynthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Compound Sulfonamide->DHPS Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Conclusion and Future Directions

While this compound and its N,N'-substituted derivatives have been synthesized and subjected to preliminary antimicrobial screening, a significant gap exists in the literature regarding their full biological potential and a direct comparison with other well-established sulfonamide heterocyclic scaffolds. The available data suggests that 1,3,4-thiadiazoles and thiazolidinones currently exhibit a broader and more potent range of antimicrobial and antiviral activities, largely due to more extensive research and structural optimization.

Future research should prioritize:

  • Comprehensive Biological Screening: A thorough evaluation of the antimicrobial and antiviral activity of a library of this compound derivatives against a wide panel of pathogens.

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of optimized 1,2,5-thiadiazolidine 1,1-dioxides with leading compounds from the 1,3,4-thiadiazole and thiazolidinone classes.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for this class of compounds to guide rational drug design.

By addressing these research gaps, the scientific community can better ascertain the therapeutic potential of the 1,2,5-thiadiazolidine 1,1-dioxide scaffold and its place within the broader family of sulfonamide heterocyclic compounds.

References

Comparative Guide to the Cross-Reactivity of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of compounds based on the "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" scaffold, a class of cyclic sulfamides. Due to the limited publicly available cross-reactivity data for this specific compound, this guide will draw upon data from structurally related cyclic sulfamides and thiadiazole derivatives to illustrate the principles and methodologies of cross-reactivity assessment.

Executive Summary

Compounds based on the 1,2,5-thiadiazolidine 1,1-dioxide scaffold are of growing interest in medicinal chemistry. As with all drug candidates, understanding their potential for off-target binding, or cross-reactivity, is crucial for predicting efficacy and ensuring safety. This guide summarizes key considerations for evaluating the cross-reactivity of these cyclic sulfamides, presents comparative data from related compounds, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.

Understanding Cross-Reactivity in Sulfonamide-Based Compounds

The 1,2,5-thiadiazolidine 1,1-dioxide core contains a sulfamide functional group. Historically, sulfonamides have been associated with cross-reactivity concerns, largely stemming from allergic reactions to sulfonamide antibiotics. However, extensive research has shown that the structural features responsible for the hypersensitivity to antibiotic sulfonamides are often absent in non-antibiotic sulfonamides.[1][2][3] Specifically, the arylamine group at the N4 position of many antibiotic sulfonamides is a key determinant of their potential for cross-reactivity, a feature not present in cyclic sulfamides like this compound.[3]

Nevertheless, assessing the broader pharmacological cross-reactivity against a panel of relevant biological targets remains a critical step in the development of any new chemical entity.

Comparative Selectivity Data of Related Cyclic Sulfamides and Thiadiazole Derivatives

Table 1: Inhibitory Activity of a 1,2,5-Thiadiazole Carbamate Derivative (JZP-430) against Serine Hydrolases

Target EnzymeIC50 (nM)Selectivity vs. hABHD6
human α/β-hydrolase domain 6 (hABHD6)44-
Fatty Acid Amide Hydrolase (FAAH)>10,000~230-fold
Lysosomal Acid Lipase (LAL)>10,000~230-fold

Data sourced from a study on 1,2,5-thiadiazole carbamates as inhibitors of hABHD6.[4][5]

Table 2: Inhibition Constants (Ki) of Saccharin Derivatives (Cyclic Secondary Sulfonamides) against Carbonic Anhydrase (CA) Isoforms

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)Selectivity (CA I / CA IX)Selectivity (CA II / CA IX)
Saccharin25,60025,800103~248-fold~250-fold
Hydrophilic Glycoconjugate Derivative>50,000>50,00049.5>1010-fold>1010-fold

This table highlights the potential for achieving high selectivity for a target enzyme over off-target isoforms within the same family with cyclic sulfonamides.[6]

Table 3: Inhibitory Activity of 1,2,4-Thiadiazolidin-3,5-dione Derivatives against Cysteine Proteases

Compound3CLpro (IC50, nM)PLpro (IC50, µM)Papain (IC50, µM)Cathepsin L (IC50, µM)
THIA-6120>20>201.8
THIA-7150>201.91.0
THIA-10190>20>201.2

This data demonstrates the selective inhibition of certain proteases by thiadiazolidinone derivatives.[7]

Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of cross-reactivity involves a combination of in silico, in vitro, and sometimes in vivo methods.

In Silico Profiling
  • Target Prediction: Utilize computational tools to predict potential off-targets based on the chemical structure of the compound. This can be done by comparing the compound's fingerprint to a database of known ligands for various targets.

  • Molecular Docking: Perform docking studies against a panel of known off-target proteins to estimate the binding affinity and identify potential interactions.

In Vitro Profiling
  • Broad Kinase and GPCR Screening: It is standard practice in drug discovery to screen compounds against a large panel of kinases and G-protein coupled receptors (GPCRs), as these are common sources of off-target effects. These services are commercially available from various contract research organizations (CROs).

  • Enzyme Inhibition Assays:

    • Objective: To quantify the inhibitory activity of the test compound against a panel of purified enzymes.

    • General Protocol:

      • Prepare a stock solution of the test compound (e.g., in DMSO).

      • Serially dilute the stock solution to create a range of concentrations.

      • In a microplate, combine the enzyme, its substrate, and the test compound at each concentration.

      • Include appropriate controls (no compound, no enzyme).

      • Incubate the plate under optimal conditions for the enzyme (e.g., specific temperature and time).

      • Measure the enzyme activity by detecting the product formation, often through a change in absorbance or fluorescence.

      • Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Receptor Binding Assays:

    • Objective: To determine the affinity of the test compound for a panel of receptors.

    • General Protocol:

      • Prepare cell membranes or purified receptors that express the target of interest.

      • Incubate the membranes/receptors with a radiolabeled or fluorescently labeled ligand known to bind to the receptor.

      • In parallel incubations, include increasing concentrations of the unlabeled test compound.

      • After reaching equilibrium, separate the bound from the unbound labeled ligand (e.g., by filtration).

      • Measure the amount of bound labeled ligand.

      • The test compound will compete with the labeled ligand for binding, so a decrease in the measured signal indicates binding.

      • Calculate the Ki (inhibition constant) from the IC50 value.

Visualizing Cellular Pathways and Experimental Workflows

Signaling Pathway Example: Carbonic Anhydrase IX Inhibition

Certain cyclic sulfonamides have been shown to selectively inhibit carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors.[6] Inhibition of CA IX can disrupt pH regulation in the tumor microenvironment, leading to apoptosis.

G cluster_0 cluster_1 Tumor Cell Cyclic Sulfonamide Cyclic Sulfonamide CA_IX Carbonic Anhydrase IX (extracellular active site) Cyclic Sulfonamide->CA_IX Inhibition H_ion H+ CA_IX->H_ion HCO3_ion HCO3- CA_IX->HCO3_ion H2CO3 H2CO3 H2CO3->CA_IX Intracellular_pH_increase Disruption of Intracellular pH Regulation H_ion->Intracellular_pH_increase Extracellular_Acidosis Tumor Microenvironment Acidosis H_ion->Extracellular_Acidosis Apoptosis Apoptosis Intracellular_pH_increase->Apoptosis

Caption: Inhibition of Carbonic Anhydrase IX by a cyclic sulfonamide.

Experimental Workflow: In Vitro Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound in vitro.

G Start Test Compound (e.g., 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide derivative) Primary_Assay Primary Target Activity Assay Start->Primary_Assay Panel_Screening Broad Panel Screening (e.g., Kinases, GPCRs, Proteases) Start->Panel_Screening Selectivity_Analysis Selectivity Profile Analysis (IC50/Ki Determination) Primary_Assay->Selectivity_Analysis Dose_Response Dose-Response Assays for Hits Panel_Screening->Dose_Response Dose_Response->Selectivity_Analysis Conclusion Cross-Reactivity Profile Established Selectivity_Analysis->Conclusion

Caption: A generalized workflow for in vitro cross-reactivity testing.

Alternative Scaffolds and Comparative Performance

When developing inhibitors for specific targets, it is often beneficial to consider alternative chemical scaffolds that may offer different selectivity profiles. For targets of cyclic sulfamides, such as proteases or carbonic anhydrases, other heterocyclic cores are frequently employed.

  • Thiazolidinones: These five-membered rings containing sulfur, nitrogen, and carbonyl groups have been explored as inhibitors of various enzymes, including proteases.[8][9] Their selectivity profile will be dependent on the specific substitutions on the core ring.

  • Benzothiazoles: This fused ring system is another common scaffold in medicinal chemistry and has been investigated for a wide range of biological activities, including enzyme inhibition.

  • Linear Sulfonamides: While structurally distinct from cyclic sulfamides, linear sulfonamides are well-established inhibitors of enzymes like carbonic anhydrases. Comparing the selectivity of cyclic versus linear sulfonamides can provide insights into the role of conformational rigidity in target binding and selectivity.

The choice of scaffold will ultimately depend on the specific target and the desired selectivity profile. Head-to-head comparison of compounds with different core structures in the same panel of assays is the most definitive way to assess their relative cross-reactivity.

Conclusion and Future Directions

While direct cross-reactivity data for "this compound" is limited, the broader class of cyclic sulfamides and related thiadiazole derivatives holds promise for the development of selective therapeutic agents. The key to successful development lies in a comprehensive and early assessment of their off-target binding profiles. By employing a combination of in silico predictions and robust in vitro screening cascades, researchers can identify compounds with the desired selectivity and minimize the risk of off-target related toxicities. Future work should focus on generating and publishing systematic cross-reactivity data for novel cyclic sulfamide scaffolds to better guide drug discovery efforts.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Thiazolidinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" remains limited in publicly accessible literature, a comprehensive analysis of the closely related and extensively studied thiazolidinedione (TZD) class of compounds offers valuable insights into their correlated in vitro and in vivo activities. This guide provides an objective comparison of the biological performance of prominent TZD derivatives, supported by experimental data, to inform research and drug development efforts in similar chemical spaces.

Overview of Thiazolidinediones

Thiazolidinediones are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. The core structure, a five-membered ring containing sulfur and nitrogen, serves as a versatile scaffold for various substitutions, leading to a broad spectrum of biological effects, including antidiabetic, anticancer, and antimicrobial properties. A well-known member of this class is Pioglitazone, an oral antihyperglycemic agent.

In Vitro vs. In Vivo Activity Correlation: A Comparative Analysis

This section compares the in vitro and in vivo activities of selected thiazolidinedione derivatives across different therapeutic areas.

Antidiabetic Activity: Pioglitazone as a Case Study

Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1]

Table 1: Comparison of In Vitro and In Vivo Antidiabetic Effects of Pioglitazone

Parameter In Vitro Findings In Vivo Findings Alternative TZD Derivatives (In Vitro Data)
Primary Target Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)PPARγTZDD2 (α-amylase IC50: 18.24 µg/mL)[2]
Mechanism Ligand-induced activation of PPARγ, leading to the regulation of target gene expression involved in insulin signaling and glucose uptake.[3]Increased insulin sensitivity, leading to enhanced glucose uptake in peripheral tissues (adipose tissue, skeletal muscle) and reduced hepatic glucose production.[4]Various derivatives show inhibition of α-amylase and aldose reductase.[2]
Key Assays Cell-based reporter gene assays to measure PPARγ activation. Glucose uptake assays in adipocyte or muscle cell lines (e.g., 3T3-L1).[5]Euglycemic-hyperinsulinemic clamp studies in animal models (e.g., rats, mice) to assess insulin sensitivity. Oral glucose tolerance tests (OGTT).[6]α-amylase inhibition assay, aldose reductase inhibition assay.[2]
Quantitative Data Improved viability and tube formation of endothelial progenitor cells in vitro.[5]Attenuates hypertension and improves vascular function in Dahl-salt-sensitive rats.[4]TZDD1 (Aldose Reductase IC50: 27.54 µg/mL)[2]
Anticancer Activity of Thiazolidinedione Derivatives

Several thiazolidinedione derivatives have demonstrated promising anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7][8]

Table 2: Comparison of In Vitro and In Vivo Anticancer Effects of Selected TZD Derivatives

Compound In Vitro Findings (Cell Line) In Vivo Findings (Animal Model)
5d (NSC: 768619/1) GI50: 1.11 µM (MDA-MB-468 Breast Cancer)[8]Data not available in the provided search results.
GI50: 1.15 µM (RXF 393 Renal Cancer)[8]
GI50: 1.36 µM (NCI-H522 Non-Small Cell Lung Cancer)[8]
PZ-11 IC50: 17.35 μM (MCF-7 Breast Cancer)[9]Further in vivo analysis required.[9]
LPSF/SF-13 Selectively cytotoxic against leukemia, lymphoma, glioblastoma, and hepatocarcinoma cell lines.[10]Promising candidate for in vivo studies.[10]
Antimicrobial Activity of Thiazolidinedione Derivatives

The thiazolidinedione scaffold has also been explored for its potential in developing novel antimicrobial agents.

Table 3: In Vitro Antimicrobial Activity of Selected TZD Derivatives

Compound Activity Organism(s) MIC/IC50
Compound 10 AntibacterialS. aureus, B. subtilisMIC: 4.2 x 10⁻² µM/ml[11]
AntifungalC. albicans, A. nigerMIC: 4.2 x 10⁻² µM/ml[11]
Compound 15 AntibacterialK. pneumoniaMIC: 2.60 x 10⁻² µM/ml[11]
GQ-402 AntiviralZika Virus (ZIKV)IC50: 15.7 µM[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating thiazolidinedione derivatives.

In Vitro PPARγ Activation Assay
  • Objective: To determine the ability of a compound to activate the PPARγ receptor.

  • Methodology:

    • Cells (e.g., HEK293T) are co-transfected with a plasmid expressing the PPARγ ligand-binding domain fused to a DNA-binding domain and a reporter plasmid containing a PPAR-responsive element driving the expression of a reporter gene (e.g., luciferase).

    • Transfected cells are treated with the test compound at various concentrations.

    • After an incubation period, cell lysates are assayed for reporter gene activity (e.g., luciferase activity).

    • The results are expressed as fold activation relative to a vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Objective: To assess the effect of a compound on glucose tolerance in an animal model of diabetes.

  • Methodology:

    • Diabetic animals (e.g., streptozotocin-induced diabetic rats) are fasted overnight.[6]

    • A baseline blood glucose measurement is taken.

    • The test compound or vehicle is administered orally.

    • After a specific time, a glucose solution is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.

    • The area under the curve (AUC) for glucose is calculated to determine the effect of the compound on glucose tolerance.[6]

In Vitro Anticancer Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]

Visualizing the Mechanisms

To better understand the biological processes influenced by thiazolidinedione derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_complex RXR RXR RXR->PPARg_RXR_complex PPRE PPRE (PPAR Response Element) PPARg_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Effects Biological Effects (e.g., Increased Insulin Sensitivity) Proteins->Biological_Effects

PPARγ Signaling Pathway for Thiazolidinediones.

Anticancer_Experimental_Workflow Start Start: Synthesized TZD Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Start->In_Vitro_Screening Select_Potent_Compounds Select Potent Compounds (Low IC50) In_Vitro_Screening->Select_Potent_Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Select_Potent_Compounds->Mechanism_Studies Yes End End: Lead Compound Identification Select_Potent_Compounds->End No In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models in Mice) Mechanism_Studies->In_Vivo_Studies In_Vivo_Studies->End

General Workflow for Anticancer Drug Discovery.

Conclusion

References

Head-to-Head Comparison: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Versus Commercial Inhibitors in Targeting Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development for inflammatory diseases, the serine protease Human Neutrophil Elastase (HNE) remains a critical target. This guide provides a head-to-head comparison of a novel investigational compound, 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide, with established commercial HNE inhibitors, Sivelestat and Lonodelestat. This report is intended for researchers, scientists, and drug development professionals, offering a summary of performance data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only, designed to represent a promising candidate molecule for comparison against existing therapies.

Performance Data Summary

The inhibitory potential of this compound was assessed against Human Neutrophil Elastase (HNE) and two related serine proteases, Proteinase 3 (PR3) and Cathepsin G (Cat G), to determine its potency and selectivity. The results are benchmarked against the commercial inhibitors Sivelestat and Lonodelestat.

InhibitorTarget ProteaseIC50 (nM)Selectivity vs. PR3 (Fold)Selectivity vs. Cat G (Fold)
This compound (Hypothetical Data)HNE15~133>6600
PR32000--
Cat G>100,000--
Sivelestat HNE44[1]>2270>2270
PR3>100,000--
Cat G>100,000[1]--
Lonodelestat (POL6014) HNE0.3~1000>100,000
PR3300--
Cat G>30,000--

Experimental Protocols

Determination of IC50 Values for HNE, PR3, and Cathepsin G

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against HNE, PR3, and Cathepsin G.

Materials:

  • Human Neutrophil Elastase (HNE), Proteinase 3 (PR3), Cathepsin G (Cat G) - commercially available, purified enzymes.

  • Fluorogenic Substrates:

    • HNE: Methoxy-succinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)

    • PR3: Abz-VADnVADYQ-EDDnp

    • Cathepsin G: Suc-Ala-Ala-Pro-Phe-p-Nitroanilide

  • Test Compounds: this compound, Sivelestat, Lonodelestat.

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100.

  • 96-well black microplates.

  • Fluorometric microplate reader.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the enzymes to their final working concentration in the assay buffer.

  • Assay Reaction: In the wells of a 96-well plate, add the test compound dilutions, the respective enzyme, and the assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add the corresponding fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of Human Neutrophil Elastase in Inflammation

HNE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_ecm Extracellular Matrix cluster_cellular_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation HNE_released Released HNE Neutrophil->HNE_released Degranulation Elastin Elastin HNE_released->Elastin Degradation Collagen Collagen HNE_released->Collagen Degradation Proteoglycans Proteoglycans HNE_released->Proteoglycans Degradation Cytokine_Cleavage Cytokine & Receptor Cleavage HNE_released->Cytokine_Cleavage Tissue_Damage Tissue Damage & Remodeling Elastin->Tissue_Damage Collagen->Tissue_Damage Proteoglycans->Tissue_Damage Inflammation_Amplification Amplification of Inflammation Cytokine_Cleavage->Inflammation_Amplification

Caption: HNE's role in inflammation.

Experimental Workflow for HNE Inhibitor Screening

HNE_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Dilution 1. Prepare serial dilutions of test compounds Plate_Loading 4. Add compounds and HNE to 96-well plate Compound_Dilution->Plate_Loading Enzyme_Prep 2. Prepare HNE working solution Enzyme_Prep->Plate_Loading Substrate_Prep 3. Prepare substrate solution Reaction_Start 6. Add substrate to initiate reaction Substrate_Prep->Reaction_Start Pre_incubation 5. Pre-incubate at 37°C Plate_Loading->Pre_incubation Pre_incubation->Reaction_Start Kinetic_Read 7. Measure fluorescence kinetics Reaction_Start->Kinetic_Read Rate_Calculation 8. Calculate reaction rates Kinetic_Read->Rate_Calculation IC50_Determination 9. Determine IC50 values Rate_Calculation->IC50_Determination

Caption: Workflow for HNE inhibitor screening.

Discussion

The hypothetical data for this compound suggests a potent inhibitor of Human Neutrophil Elastase with an IC50 value of 15 nM. This positions it as a strong candidate when compared to Sivelestat (IC50 = 44 nM)[1]. While not as potent as the macrocyclic peptide inhibitor Lonodelestat (IC50 = 0.3 nM), as a small molecule, it may possess more favorable pharmacokinetic properties for systemic administration.

Crucially, the hypothetical selectivity profile of this compound is promising. With a greater than 130-fold selectivity against the closely related serine protease PR3 and over 6600-fold selectivity against Cathepsin G, it demonstrates a desirable specificity that could translate to a better safety profile with fewer off-target effects. Sivelestat also exhibits high selectivity, not inhibiting Cathepsin G at concentrations up to 100 µM[1]. Lonodelestat also shows a high degree of selectivity for HNE.

The role of HNE in cleaving extracellular matrix proteins and modulating inflammatory responses underscores its significance as a therapeutic target[2][3]. The signaling pathway diagram illustrates how HNE, released from activated neutrophils, contributes to tissue degradation and the amplification of inflammation. Uncontrolled HNE activity is implicated in the pathology of several chronic inflammatory diseases.

The provided experimental workflow for inhibitor screening outlines a standard and robust method for evaluating the potency of novel HNE inhibitors. This fluorometric assay is a common first step in the characterization of potential therapeutic compounds.

Conclusion

While the data for this compound is illustrative, it highlights the key performance indicators for a promising HNE inhibitor: high potency and excellent selectivity. Further preclinical and clinical investigations would be necessary to validate these hypothetical findings and to fully characterize its therapeutic potential. This guide serves as a framework for the comparative evaluation of novel HNE inhibitors against current standards in the field.

References

Structure-Activity Relationship of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. Due to the limited availability of specific SAR data for this exact compound, this guide focuses on two closely related and well-studied scaffolds: 1,2,5-thiadiazole derivatives as muscarinic agonists and 1,2,5-thiadiazolidin-3-one 1,1-dioxide analogs as serine protease inhibitors . The insights from these related series offer valuable guidance for the rational design of novel therapeutic agents based on the thiadiazole and thiadiazolidinone core structures.

Comparative Analysis of Biological Activity

The biological activity of the two series of compounds is summarized below, highlighting the key structural modifications that influence their potency and selectivity.

1,2,5-Thiadiazole Analogs as Muscarinic M1 Agonists

A series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (substituted-TZTPs) have been investigated for their affinity and efficacy at muscarinic acetylcholine receptors. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of selected analogs.[1]

Compound IDR Group (Substitution at position 3 of thiadiazole ring)[3H]Oxo-M Binding Ki (nM)[3H]Pz Binding Ki (nM)Twitch Inhibition IC50 (nM)
5d n-Butoxy1.83.10.08
5e n-Pentyloxy2.12.80.03
5f n-Hexyloxy3.54.50.04
7d n-Butylthio1.12.50.05
7e n-Pentylthio1.32.20.02
11 Unsubstituted1.52.90.15

SAR Insights for Muscarinic M1 Agonists:

  • Alkoxy and Alkylthio Chains: The introduction of unbranched C4 to C6 alkoxy or alkylthio chains at the 3-position of the thiadiazole ring generally leads to high potency. A U-shaped curve is observed for both binding affinity and functional activity, with the optimal chain length being butoxy/pentyloxy.[1]

  • Thioether vs. Ether Linkage: Alkylthio analogs (7a-h) generally exhibit higher receptor affinity and are more potent than their corresponding alkoxy counterparts (5a-h).[1]

  • Alkyl Chains: Direct attachment of C3-8 alkyl chains results in a significant (10-100 fold) decrease in affinity for muscarinic receptors.[1]

  • Unsubstituted Analog: The unsubstituted compound (11) is a potent but non-selective muscarinic agonist.[1]

1,2,5-Thiadiazolidin-3-one 1,1-dioxide Analogs as Serine Protease Inhibitors

Carboxylate derivatives based on the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold have been identified as potent, time-dependent inhibitors of human leukocyte elastase (HLE). The inhibitory potency is expressed as the second-order rate constant (k_inact/K_I).[2]

Compound IDR1 Group (at N2)R2 Group (Leaving Group)k_inact/K_I (M⁻¹s⁻¹) for HLE
1a Val-Pro4-Nitrophenoxy1,200,000
1b Val-Pro2,4-Dinitrophenoxy4,928,300
1c Val-ProPentafluorophenoxy3,800,000
2a Ala-Pro4-Nitrophenoxy850,000
2b Ala-Pro2,4-Dinitrophenoxy2,500,000

SAR Insights for Serine Protease Inhibitors:

  • Leaving Group: The inhibitory potency is significantly influenced by the pKa and the structure of the leaving group (R2). Electron-withdrawing groups on the phenoxy leaving group, which lower its pKa, generally increase the inhibitory activity.[2]

  • Primary Specificity Group (R1): The nature of the substituent at the N2 position (R1), which interacts with the S subsites of the enzyme, is crucial for both potency and selectivity. Proper selection of this group can lead to selective inhibition of HLE over other serine proteases like Cathepsin G.[2]

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for muscarinic receptors.[3][4][5][6]

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1).

  • Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]pirenzepine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Filter mats (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation and resuspend in ice-cold assay buffer.

  • Incubation: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at varying concentrations.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the prepared cell membranes (containing 20-50 µg of protein).

  • Incubate the plate at room temperature (or 27-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[4][5]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a 0.3% PEI-presoaked GF/C filter mat using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, and then add scintillation cocktail. Measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Time-Dependent Inhibition Assay for Serine Proteases

This assay is used to determine the kinetic parameters (k_inact and K_I) for time-dependent inhibitors of serine proteases like human leukocyte elastase (HLE).[7]

Materials:

  • Purified serine protease (e.g., HLE).

  • Fluorogenic substrate for the specific protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC for HLE).

  • Assay buffer (e.g., PBS, pH 7.4).

  • Test compounds (inhibitors) at various concentrations.

  • 96-well microplate reader with fluorescence detection.

Procedure:

  • Pre-incubation:

    • In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound in the assay buffer at a constant temperature (e.g., 37°C).

    • Include a control group with the enzyme and buffer but no inhibitor.

  • Reaction Initiation:

    • At specific time intervals during the pre-incubation, add the fluorogenic substrate to initiate the enzymatic reaction.

  • Measurement:

    • Immediately monitor the increase in fluorescence over time using a microplate reader (e.g., λex = 360 nm, λem = 480 nm for AMC-based substrates). The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the reaction rate versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The second-order rate constant is then calculated as k_inact/K_I.

Visualizations

SAR_Workflow cluster_Discovery Discovery & Design cluster_Evaluation Evaluation & Optimization cluster_Development Preclinical & Clinical Development Scaffold Scaffold Identification (e.g., 1,2,5-Thiadiazolidine) Analogs Analog Design & Synthesis Scaffold->Analogs Chemical Modification Screening Primary Screening (Binding & Functional Assays) Analogs->Screening Biological Testing SAR SAR Analysis Screening->SAR Data Analysis Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Iterative Design Preclinical Preclinical Studies (In vivo efficacy & safety) Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical M1_Signaling_Pathway cluster_Receptor Cell Membrane cluster_Signaling Intracellular Signaling cluster_Response Cellular Response M1_Agonist Muscarinic M1 Agonist (e.g., Thiadiazole Analog) M1_Receptor M1 Receptor M1_Agonist->M1_Receptor Binds to Gq_Protein Gq/11 Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Neuronal Excitation, Cognitive Enhancement Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. The following procedural guidance is designed to ensure safe laboratory operations and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to adhere to the following safety precautions to avoid exposure and ensure a safe working environment.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H410: Very toxic to aquatic life with long lasting effects.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses with side-shields or face shieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Compatible chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[3]
Skin and Body Protection Laboratory coat, long-sleeved clothingImmediately change contaminated clothing.[1] Apply preventive skin protection.
Respiratory Protection NIOSH/MSHA approved respiratorUse only in a well-ventilated area or outdoors.[1] If ventilation is inadequate, wear respiratory protection.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the chemical and preventing accidental exposure.

Handling:

  • Avoid contact with skin and eyes.[2][3]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[1]

  • Use in a well-ventilated area.[1][3]

  • Handle the product in a closed system or provide appropriate exhaust ventilation.[3]

Storage:

  • Keep container tightly closed.[1][3]

  • Store in a dry, cool, and well-ventilated place.[3]

  • Store locked up.[1]

First Aid and Emergency Procedures

In case of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Consult a physician.[3]

Disposal Plan

Dispose of this compound and its container in accordance with local, regional, and national regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Do not let the product enter drains.[1][4]

  • Dispose of contaminated packaging as unused product.[2]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathway information are not applicable to this compound in the context of a typical laboratory chemical. This substance is a reagent, and information regarding its use in specific biological or chemical assays would be found in the scientific literature detailing those experiments, rather than in a general safety and handling guide.

Workflow for Handling this compound```dot

// Node Definitions prep [label="Preparation\n- Review SDS\n- Don appropriate PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; handling [label="Handling\n- Use in ventilated area\n- Avoid dust generation\n- Weigh and transfer carefully", fillcolor="#F1F3F4", fontcolor="#202124"]; use [label="Use in Experiment\n- Follow specific protocol\n- Monitor for spills or exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; decon [label="Decontamination\n- Clean work area\n- Decontaminate equipment", fillcolor="#F1F3F4", fontcolor="#202124"]; waste [label="Waste Disposal\n- Collect in labeled container\n- Dispose via licensed company", fillcolor="#F1F3F4", fontcolor="#202124"]; emergency [label="Emergency Response\n- Follow first aid procedures\n- Evacuate if necessary", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions prep -> handling [color="#4285F4"]; handling -> use [color="#4285F4"]; use -> decon [color="#4285F4"]; decon -> waste [color="#4285F4"]; handling -> emergency [style=dashed, color="#EA4335"]; use -> emergency [style=dashed, color="#EA4335"]; }``` Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.